molecular formula C20H24O10 B017310 Smyrindioloside CAS No. 87592-77-6

Smyrindioloside

Cat. No.: B017310
CAS No.: 87592-77-6
M. Wt: 424.4 g/mol
InChI Key: KLPNFWKZLQAVTH-LDCXIIFCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Smyrindioloside is a member of psoralens.
This compound has been reported in Heracleum candicans, Glehnia littoralis, and other organisms with data available.

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLPNFWKZLQAVTH-LDCXIIFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H]1[C@@H](C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101109563
Record name (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87592-77-6
Record name (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87592-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S,3R)-2-[1-(β-D-Glucopyranosyloxy)-1-methylethyl]-2,3-dihydro-3-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101109563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Smyrindioloside: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindioloside is a naturally occurring furanocoumarin glycoside that has garnered interest within the scientific community. As a member of the coumarin (B35378) family, it shares a structural backbone known for a wide range of biological activities. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its isolation and purification from plant matrices. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, phytochemistry, and the development of novel therapeutic agents.

Natural Sources of this compound

This compound has been identified in a select number of plant species, primarily within the Apiaceae family. The reported natural sources are detailed in Table 1. The distribution of this compound appears to be concentrated in the roots of these plants.

Plant SpeciesFamilyPlant Part(s)
Smyrnopsis aucheriApiaceaeRoots
Heracleum candicansApiaceaeNot specified
Glehnia littoralisApiaceaeNot specified
Heracleum stenopterumApiaceaeRoots

Table 1: Natural Sources of this compound

Experimental Protocols: Isolation of this compound

The foundational method for the isolation of this compound was first described from the roots of Smyrnopsis aucheri. The following protocol is based on the pioneering work in this area and represents a general approach that can be adapted for other plant sources.

Extraction

The initial step involves the extraction of the raw plant material to obtain a crude extract containing this compound and other secondary metabolites.

  • Plant Material Preparation: The roots of the source plant are collected, washed, and air-dried. The dried roots are then ground into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered root material is subjected to exhaustive extraction with a suitable organic solvent. While various solvents can be employed for the extraction of coumarins, the seminal work on this compound utilized chloroform (B151607). The extraction is typically carried out at room temperature over an extended period or under reflux to ensure the complete transfer of the target compounds into the solvent.

Fractionation and Purification

The crude chloroform extract, a complex mixture of compounds, requires further fractionation and purification to isolate this compound.

  • Preliminary Fractionation: The concentrated chloroform extract is often subjected to a preliminary fractionation step. This can involve partitioning between immiscible solvents to separate compounds based on their polarity.

  • Column Chromatography: The primary method for the purification of this compound is column chromatography.

    • Stationary Phase: Silica gel is a commonly used stationary phase for the separation of coumarins.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common mobile phase for the separation of furanocoumarins is a mixture of petroleum ether and ethyl acetate (B1210297), with the proportion of ethyl acetate being progressively increased.

  • Crystallization: The fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined, and the solvent is evaporated. The resulting residue is then crystallized from a suitable solvent, such as a mixture of acetone (B3395972) and petroleum ether, to yield pure this compound.

Visualization of the Isolation Workflow

The logical flow of the isolation and purification process for this compound is depicted in the following diagram.

Isolation_Workflow Start Plant Material (e.g., Smyrnopsis aucheri roots) Grinding Grinding Start->Grinding Extraction Exhaustive Extraction with Chloroform Grinding->Extraction Filtration Filtration Extraction->Filtration Evaporation1 Solvent Evaporation Filtration->Evaporation1 Crude_Extract Crude Chloroform Extract Evaporation1->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Petroleum Ether : Ethyl Acetate gradient) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection and TLC Analysis Column_Chromatography->Fraction_Collection Combine_Fractions Combine this compound-rich Fractions Fraction_Collection->Combine_Fractions Evaporation2 Solvent Evaporation Combine_Fractions->Evaporation2 Crystallization Crystallization (Acetone : Petroleum Ether) Evaporation2->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

Caption: General workflow for the isolation of this compound.

Quantitative Data

The initial isolation of this compound from Smyrnopsis aucheri yielded the pure compound, allowing for its structural elucidation. Quantitative data regarding the yield of this compound from the raw plant material is not extensively reported in the available literature. Further studies are required to establish the typical yield of this compound from its various natural sources.

Structure-Elucidation Signaling Pathway

The determination of the structure of a novel natural product like this compound involves a series of analytical techniques. The logical flow of this process is outlined below.

Structure_Elucidation Isolated_Compound Isolated Pure Compound (this compound) Spectroscopic_Analysis Spectroscopic Analysis Isolated_Compound->Spectroscopic_Analysis Hydrolysis Chemical Degradation (e.g., Acid Hydrolysis) Isolated_Compound->Hydrolysis UV UV Spectroscopy (Identifies Chromophore) Spectroscopic_Analysis->UV IR IR Spectroscopy (Identifies Functional Groups) Spectroscopic_Analysis->IR MS Mass Spectrometry (Determines Molecular Weight and Formula) Spectroscopic_Analysis->MS NMR NMR Spectroscopy (1H, 13C, COSY, HMQC, HMBC) (Determines Connectivity and Stereochemistry) Spectroscopic_Analysis->NMR Final_Structure Elucidation of Final Structure UV->Final_Structure IR->Final_Structure MS->Final_Structure NMR->Final_Structure Aglycone Identification of Aglycone (Smyrindiol) Hydrolysis->Aglycone Sugar Identification of Sugar Moiety (Glucose) Hydrolysis->Sugar Aglycone->Final_Structure Sugar->Final_Structure

Caption: Logical flow for the structure elucidation of this compound.

Conclusion

This compound is a furanocoumarin glycoside with a limited but identified number of natural sources within the Apiaceae family. The established isolation protocol, primarily involving solvent extraction and column chromatography, provides a solid foundation for obtaining this compound for further research. This guide offers a detailed overview of the necessary methodologies and logical workflows to support scientists and researchers in the exploration of this compound and its potential applications. Further phytochemical screening of related plant species may lead to the discovery of new and more abundant sources of this intriguing natural product.

A Researcher's Guide to Smyrindioloside: Synthesis and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a foundational overview of Smyrindioloside, a natural product belonging to the coumarin (B35378) family. Due to the limited publicly available data on the specific biological activities of this compound, this document focuses on its physicochemical properties and the detailed synthetic route to its aglycone, Smyrindiol. This information serves as a crucial starting point for researchers interested in the potential therapeutic applications of this compound.

Physicochemical Properties of this compound

This compound is a furocoumarin glycoside that has been identified in various plant species, including Heracleum candicans, Glehnia littoralis, and Smyrnopsis aucheri.[1][2] Its chemical structure and key properties are summarized below.

PropertyValueSource
Molecular Formula C20H24O10[1][3]
Molecular Weight 424.40 g/mol [1]
CAS Number 87592-77-6
Class Psoralens
Physical Description Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Storage (Powder) -20°C for 3 years; 4°C for 2 years
Storage (In solvent) -80°C for 6 months; -20°C for 1 month

Asymmetric Total Synthesis of Smyrindiol (Aglycone of this compound)

While the direct synthesis of this compound is not extensively documented in the provided results, a detailed organocatalytic asymmetric total synthesis for its aglycone, Smyrindiol, has been described. This 15-step synthesis utilizes an (S)-proline catalyzed enantioselective intramolecular aldol (B89426) reaction as the key step to achieve high stereoselectivity (de = 99%, ee = 99%).

Experimental Protocol: Asymmetric Total Synthesis of Smyrindiol

The synthesis commences with commercially available 2,4-dihydroxybenzaldehyde (B120756).

Step 1: Protection of Phenolic Hydroxyl Groups

  • Treat 2,4-dihydroxybenzaldehyde with a suitable protecting group to selectively protect the phenolic hydroxyl groups.

Step 2: Introduction of the Side Chain

  • Perform a nucleophilic addition to the aldehyde using an appropriate reagent to introduce the carbon framework of the side chain.

Step 3-10: Multi-step Elaboration of the Side Chain

  • This phase involves a series of reactions including, but not limited to, oxidation, reduction, and the introduction of chiral centers. These steps are crucial for constructing the dihydrofuran ring system.

Step 11: Key Intramolecular Aldol Reaction

  • Catalyze the enantioselective intramolecular aldol reaction using (S)-proline. This step is critical for establishing the stereochemistry of Smyrindiol.

Step 12: Sonogashira Coupling

  • Couple the product from the previous step with an appropriate alkyne via a Sonogashira reaction to build the coumarin core precursor.

Step 13: Lindlar Reduction

  • Selectively reduce the alkyne to a cis-alkene using a Lindlar catalyst.

Step 14: Lactonization

  • Induce intramolecular cyclization to form the characteristic coumarin lactone ring.

Step 15: Deprotection

  • Remove the protecting groups from the phenolic hydroxyls to yield Smyrindiol.

G cluster_0 Synthesis of Smyrindiol 2,4-dihydroxybenzaldehyde 2,4-dihydroxybenzaldehyde Protected Aldehyde Protected Aldehyde 2,4-dihydroxybenzaldehyde->Protected Aldehyde Protection Side Chain Addition Product Side Chain Addition Product Protected Aldehyde->Side Chain Addition Product Nucleophilic Addition Elaborated Side Chain Intermediate Elaborated Side Chain Intermediate Side Chain Addition Product->Elaborated Side Chain Intermediate Multi-step Elaboration Aldol Precursor Aldol Precursor Elaborated Side Chain Intermediate->Aldol Precursor Cyclized Product Cyclized Product Aldol Precursor->Cyclized Product (S)-proline catalyzed Intramolecular Aldol Reaction Coumarin Precursor Coumarin Precursor Cyclized Product->Coumarin Precursor Sonogashira Coupling Reduced Alkyne Reduced Alkyne Coumarin Precursor->Reduced Alkyne Lindlar Reduction Lactonized Intermediate Lactonized Intermediate Reduced Alkyne->Lactonized Intermediate Lactonization Smyrindiol Smyrindiol Lactonized Intermediate->Smyrindiol Deprotection

Caption: Asymmetric total synthesis workflow for Smyrindiol.

Potential Biological Activities of Related Coumarins

References

The Discovery of Smyrindioloside in Heracleum candicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the furanocoumarin glycoside, Smyrindioloside, with a focus on its discovery in the medicinal plant Heracleum candicans. While the presence of this compound in this species is documented, detailed biological studies on this specific compound are currently limited. This document consolidates the available information on its isolation and structural elucidation, alongside the known biological activities of structurally related compounds from the Heracleum genus. This guide aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound and to highlight areas for future investigation.

Introduction to Heracleum candicans

Heracleum candicans, a member of the Apiaceae family, is a perennial herb found in the Himalayan region.[1] Traditionally, various parts of this plant have been used in folk medicine for their purported therapeutic properties.[2] Phytochemical investigations of Heracleum candicans have revealed a rich diversity of secondary metabolites, particularly furanocoumarins and their glycosides, which are known to possess a wide range of biological activities.[3][4]

The Discovery of this compound

This compound is a furanocoumarin glycoside that has been identified as a constituent of Heracleum candicans. Its chemical structure is (2S,3R)-2-(1-(beta-D-Glucopyranosyloxy)-1-methylethyl)-2,3-dihydro-3-hydroxy-7H-furo(3,2-g)(1)benzopyran-7-one. The discovery of this compound in this plant is attributed to the extensive phytochemical work on the roots of Heracleum candicans by a team of Japanese researchers, including Inoue, Taniguchi, Shibano, Baba, and Wang, who have published a series of papers on the novel furanocoumarin glycosides from this species.[1]

Chemical Structure

The chemical structure of this compound is presented below. It features a psoralen-type furanocoumarin aglycone linked to a beta-D-glucopyranosyl moiety.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₄O₁₀
Molecular Weight 424.4 g/mol
IUPAC Name (2S,3R)-2-(1-(beta-D-Glucopyranosyloxy)-1-methylethyl)-2,3-dihydro-3-hydroxy-7H-furo(3,2-g)(1)benzopyran-7-one
CAS Number 87592-77-6
Class Furanocoumarin Glycoside

Experimental Protocols

Plant Material

The roots of Heracleum candicans Wall. are collected and air-dried.

Extraction

The dried and powdered roots are subjected to solvent extraction. A typical procedure would involve:

  • Maceration: The powdered root material is macerated with a polar solvent such as methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., several days).

  • Filtration and Concentration: The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

Isolation and Purification

The crude extract is then subjected to a series of chromatographic techniques to isolate this compound:

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. The furanocoumarin glycosides are expected to be concentrated in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Column Chromatography: The active fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents, typically a mixture of chloroform and methanol or ethyl acetate and methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a mobile phase such as a methanol-water or acetonitrile-water gradient.

Structure Elucidation

The structure of the isolated this compound is determined using a combination of spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the connectivity of protons and carbons and to establish the overall structure of the molecule, including the nature and attachment point of the sugar moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular formula.

  • Ultraviolet (UV) and Infrared (IR) Spectroscopy: These techniques provide information about the chromophores and functional groups present in the molecule.

  • Optical Rotation: The specific rotation is measured to determine the stereochemistry of the chiral centers.

experimental_workflow plant_material Heracleum candicans Roots extraction Solvent Extraction (Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning polar_fractions Polar Fractions (EtOAc, n-BuOH) partitioning->polar_fractions column_chromatography Silica Gel Column Chromatography polar_fractions->column_chromatography smyrindioloside_rich_fraction This compound-Rich Fraction column_chromatography->smyrindioloside_rich_fraction prep_hplc Preparative HPLC smyrindioloside_rich_fraction->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound structure_elucidation Structure Elucidation (NMR, MS, etc.) pure_this compound->structure_elucidation nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates IκB-NF-κB Complex IκB NF-κB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n translocates IκB-NF-κB Complex->NF-κB releases Gene Expression Gene Expression NF-κB_n->Gene Expression induces

References

Preliminary Investigation of Smyrindioloside Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smyrindioloside, a furanocoumarin glycoside, is a natural product isolated from plants of the Apiaceae family, notably from species such as Heracleum candicans, Glehnia littoralis, and Smyrnopsis aucheri. While direct and extensive research on the bioactivity of this compound is currently limited, this technical guide consolidates preliminary data and infers potential biological activities based on studies of extracts from its source plants, particularly Smyrnium olusatrum (Alexanders), and related bioactive compounds. This document aims to provide a foundational resource for researchers initiating studies on this compound, offering insights into potential therapeutic areas, relevant experimental protocols, and key signaling pathways that may be modulated by this compound. The information presented herein is intended to catalyze further investigation into the pharmacological potential of this compound.

Inferred Bioactivities from Smyrnium olusatrum and its Constituents

Smyrnium olusatrum L., a plant in which this compound or its derivatives are likely found, has been a subject of phytochemical and pharmacological research.[1][2][3][4] Extracts from this plant have demonstrated a range of biological effects, suggesting potential areas of investigation for this compound.

Anti-inflammatory and Analgesic Effects

Methanolic and ethanolic extracts of Smyrnium olusatrum have shown significant anti-inflammatory and analgesic properties in preclinical studies.[1] These extracts were found to be rich in secondary metabolites such as terpenoids, polyphenols, and alkaloids. The anti-inflammatory effects were observed in both in vitro and in vivo models, indicating the potential of its constituents to modulate inflammatory pathways. The analgesic activity was demonstrated through a reduction in acetic acid-induced abdominal cramps in animal models.

Antioxidant Activity

Extracts from various parts of Smyrnium olusatrum have exhibited potent antioxidant activities. These effects have been attributed to the presence of phenolic and flavonoid compounds. The antioxidant potential suggests that this compound could play a role in mitigating oxidative stress-related pathologies.

Cytotoxic and Anticancer Potential

Essential oils and specific compounds isolated from Smyrnium olusatrum, such as isofuranodiene (B1674272), have demonstrated significant cytotoxic effects against human cancer cell lines. Isofuranodiene has been shown to induce apoptosis in colon and prostate cancer cells. This suggests that furanocoumarins from this plant, including potentially this compound, may possess anticancer properties. The mechanism of action for isofuranodiene involves the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Smyrnium olusatrum extracts and its isolated compounds. This data provides a preliminary indication of the potential potency of its constituents.

Table 1: In Vitro Cytotoxicity of Smyrnium olusatrum Flower Essential Oil and Isofuranodiene

Compound/ExtractCell LineIC50 (µg/mL)
Flower Essential OilHCT116 (Colon Carcinoma)10.71
IsofuranodieneHCT116 (Colon Carcinoma)15.06
IsofuranodienePC3 (Prostate Adenocarcinoma)29 µM
IsofuranodieneMDA-MB-231 (Breast Adenocarcinoma)59 µM
IsofuranodieneBT-474 (Breast Adenocarcinoma)55 µM

Table 2: Total Phenolic and Flavonoid Content of Smyrnium olusatrum Extracts

ExtractTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg RE/g)
Methanolic Extract (Leaves)--
Ethanolic Extract (Leaves)Higher than Methanolic ExtractLower than Methanolic Extract
Methanolic Extract (Flowers)48.9752.63

Experimental Protocols

The following are detailed methodologies for key experiments that could be adapted for the investigation of this compound's bioactivity, based on studies of Smyrnium olusatrum extracts and its components.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

This assay assesses the ability of a compound to inhibit thermally induced protein denaturation, a well-documented cause of inflammation.

  • Preparation of Reaction Mixture: A reaction mixture (5 mL) is prepared containing 0.2 mL of egg albumin (from fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

  • Control: A similar volume of distilled water is used as the control.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes and then heated at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, the absorbance is measured at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

In Vivo Anti-inflammatory Assay: Formaldehyde-Induced Paw Edema

This model is used to evaluate the anti-inflammatory effect of a substance on paw edema induced by an irritant.

  • Animal Model: Wistar rats are typically used.

  • Induction of Edema: Edema is induced by injecting 0.1 mL of 2% formaldehyde (B43269) solution into the sub-plantar surface of the right hind paw.

  • Treatment: this compound (at various doses) or a control vehicle is administered orally or intraperitoneally 30 minutes before the formaldehyde injection.

  • Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the induction of edema.

  • Calculation: The percentage inhibition of edema is calculated for each group.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HCT116, PC3) are cultured in appropriate media and seeded in 96-well plates.

  • Treatment: After cell attachment, the media is replaced with fresh media containing various concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Apoptosis Detection: Hoechst 33258 Staining

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Treatment: Cells are grown on coverslips and treated with this compound for a designated time.

  • Fixation: The cells are washed with PBS and fixed with a solution of 4% paraformaldehyde.

  • Staining: The fixed cells are washed and then stained with Hoechst 33258 solution (1 µg/mL in PBS) for 10 minutes in the dark.

  • Visualization: The coverslips are mounted on slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells are identified by condensed or fragmented nuclei.

Visualization of Potential Mechanisms

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the investigation of this compound's bioactivity.

experimental_workflow cluster_extraction Compound Isolation cluster_bioactivity Bioactivity Screening cluster_mechanism Mechanism of Action plant Plant Material (e.g., Smyrnium olusatrum) extraction Extraction & Fractionation plant->extraction isolation Isolation of this compound extraction->isolation antioxidant Antioxidant Assays (DPPH, ABTS) isolation->antioxidant anti_inflammatory Anti-inflammatory Assays (In vitro & In vivo) isolation->anti_inflammatory cytotoxicity Cytotoxicity Assays (MTT on Cancer Cells) isolation->cytotoxicity apoptosis Apoptosis Assays (Hoechst, Annexin V) cytotoxicity->apoptosis pathway Signaling Pathway Analysis (Western Blot, PCR) apoptosis->pathway

Caption: General experimental workflow for investigating the bioactivity of this compound.

apoptosis_pathway cluster_cell Cancer Cell This compound This compound (Hypothesized) pro_caspases Pro-Caspases This compound->pro_caspases Induces caspases Activated Caspases pro_caspases->caspases Activation dna_fragmentation DNA Fragmentation caspases->dna_fragmentation apoptosis Apoptosis dna_fragmentation->apoptosis

Caption: Hypothesized apoptotic signaling pathway induced by this compound.

Conclusion and Future Directions

The preliminary investigation into the bioactivity of this compound, primarily through inference from studies on Smyrnium olusatrum and its constituents, suggests a promising profile for further research. The potential anti-inflammatory, antioxidant, and cytotoxic properties warrant direct investigation of the pure compound. Future research should focus on:

  • Isolation and Purification: Developing efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

  • Direct Bioactivity Screening: Performing a battery of in vitro assays to confirm the antioxidant, anti-inflammatory, and cytotoxic activities of pure this compound.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of apoptosis and inflammation.

  • In Vivo Efficacy and Safety: Conducting preclinical in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound in relevant disease models.

This technical guide serves as a starting point for the scientific community to unlock the full therapeutic potential of this compound.

References

Smyrindioloside: A Technical Guide on its Role as a Furanocoumarin Glycoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smyrindioloside, a naturally occurring furanocoumarin glycoside, represents a promising yet underexplored molecule in the landscape of pharmacologically active plant-derived compounds. As a psoralen (B192213) derivative, its chemical structure suggests a potential for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, which are characteristic of the broader furanocoumarin class. This technical guide synthesizes the current, albeit limited, knowledge on this compound, drawing inferences from studies on its source plants, Heracleum candicans and Glehnia littoralis, and related furanocoumarin compounds. Due to the nascent stage of research directly focused on this compound, this document also outlines proposed experimental protocols to elucidate its specific biological functions and mechanisms of action. Furthermore, it presents hypothetical signaling pathways and experimental workflows to guide future research and drug discovery efforts. This guide serves as a foundational resource for researchers and professionals in drug development, aiming to stimulate and direct future investigations into the therapeutic potential of this compound.

Introduction: The Furanocoumarin Glycoside Landscape

Furanocoumarins are a well-established class of secondary metabolites found in various plant families, renowned for their diverse pharmacological properties. Their chemical structure, characterized by a furan (B31954) ring fused with a coumarin, underpins their biological activity. Glycosylation, the attachment of a sugar moiety, often enhances the solubility and bioavailability of these compounds, potentially modulating their therapeutic effects. This compound, a glycoside of the furanocoumarin smyrindiol, fits this profile, yet specific research into its bioactivity remains scarce. This guide aims to bridge this knowledge gap by providing a comprehensive overview of what is known and what is postulated about this intriguing molecule.

This compound: Chemical Profile and Natural Occurrence

This compound is a furanocoumarin glycoside that has been identified in several plant species, notably Heracleum candicans and Glehnia littoralis. Its structure is based on a psoralen backbone, a linear furanocoumarin.

PropertyDetails
IUPAC Name (2S,3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one
Molecular Formula C20H24O10
Natural Sources Heracleum candicans, Glehnia littoralis

Inferred Biological Activities and Therapeutic Potential

Direct experimental evidence for the biological activities of isolated this compound is not yet available in the scientific literature. However, based on the known pharmacological effects of extracts from its source plants and the activities of other furanocoumarins, several therapeutic avenues can be proposed for future investigation.

Anti-Inflammatory Activity

Extracts of Heracleum candicans have demonstrated anti-inflammatory properties. Furanocoumarins, as a class, are known to modulate inflammatory pathways. It is hypothesized that this compound may contribute to these effects by inhibiting key inflammatory mediators.

Anticancer Potential

Furanocoumarins are widely reported to possess anticancer activities, acting through various mechanisms including the induction of apoptosis and cell cycle arrest.[1][2] Studies on other furanocoumarins suggest that this compound could potentially inhibit the proliferation of cancer cells and induce programmed cell death.[1][3]

Antioxidant Effects

The phenolic structure of furanocoumarins suggests inherent antioxidant potential. By scavenging free radicals, this compound could help mitigate oxidative stress, a key factor in numerous chronic diseases.

Proposed Signaling Pathways

Based on the known mechanisms of other furanocoumarins, several signaling pathways are proposed as potential targets for this compound.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Activation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for cell proliferation and survival, and its dysregulation is common in cancer.

MAPK_Pathway This compound This compound Raf Raf This compound->Raf Inhibition? Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotion

Caption: Postulated modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical regulator of cell survival and proliferation, often hyperactivated in cancer.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition? Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Survival Cell Survival mTOR->Survival Promotion

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

Apoptosis Pathway

Induction of apoptosis is a key mechanism for anticancer agents. Furanocoumarins can trigger apoptosis through both intrinsic and extrinsic pathways.

Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 family (e.g., Bax, Bak) This compound->Bcl2 Modulation Mitochondrion Mitochondrion Bcl2->Mitochondrion Permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspases Caspase Cascade (e.g., Caspase-9, -3) CytochromeC->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Proposed mechanism of apoptosis induction by this compound.

Proposed Experimental Protocols

To validate the hypothesized biological activities of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for such investigations.

Isolation and Purification of this compound

A standardized protocol for the isolation of this compound from its natural sources is the first critical step.

Isolation_Workflow start Plant Material (e.g., Heracleum candicans roots) extraction Solvent Extraction (e.g., Methanol) start->extraction partition Liquid-Liquid Partitioning (e.g., with n-hexane, ethyl acetate) extraction->partition chromatography1 Column Chromatography (Silica Gel) partition->chromatography1 chromatography2 Preparative HPLC chromatography1->chromatography2 characterization Structural Characterization (NMR, MS) chromatography2->characterization end Pure this compound characterization->end

Caption: General workflow for the isolation and purification of this compound.

In Vitro Anti-Inflammatory Assay

This protocol outlines the steps to assess the anti-inflammatory effects of this compound in a cell-based model.

  • Cell Line: RAW 264.7 murine macrophages.

  • Inducing Agent: Lipopolysaccharide (LPS).

  • Methodology:

    • Culture RAW 264.7 cells to 80% confluency.

    • Pre-treat cells with varying concentrations of this compound for 1 hour.

    • Stimulate cells with LPS (1 µg/mL) for 24 hours.

    • Measure the production of nitric oxide (NO) in the culture supernatant using the Griess reagent.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA.

  • Data Analysis: Calculate the IC50 value for the inhibition of NO and cytokine production.

In Vitro Anticancer Assay

This protocol details the evaluation of the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Methodology:

    • MTT Assay for Cytotoxicity:

      • Seed cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a range of this compound concentrations for 48-72 hours.

      • Add MTT solution and incubate for 4 hours.

      • Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.

    • Colony Formation Assay for Anti-proliferative Effects:

      • Treat cells with this compound for 24 hours.

      • Plate a low density of cells and allow them to grow for 10-14 days.

      • Stain colonies with crystal violet and count.

  • Data Analysis: Determine the IC50 for cytotoxicity and assess the reduction in colony formation.

Antioxidant Activity Assays

These protocols describe common methods for determining the antioxidant capacity of this compound.

  • DPPH Radical Scavenging Assay:

    • Prepare a methanolic solution of DPPH.

    • Mix the DPPH solution with various concentrations of this compound.

    • Incubate in the dark for 30 minutes.

    • Measure the absorbance at 517 nm.

  • ABTS Radical Cation Decolorization Assay:

    • Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

    • Dilute the ABTS radical solution to an absorbance of 0.7 at 734 nm.

    • Add this compound at different concentrations.

    • Measure the decrease in absorbance after 6 minutes.

  • Data Analysis: Calculate the percentage of radical scavenging and determine the IC50 value for each assay.

Quantitative Data Summary (Hypothetical)

As no direct quantitative data for this compound is available, the following table presents hypothetical data based on the expected potency of a furanocoumarin glycoside. This table is for illustrative purposes to guide the expected outcomes of the proposed experiments.

AssayCell Line / SystemParameterHypothetical IC50 (µM)
Anti-Inflammatory RAW 264.7NO Production25 - 75
RAW 264.7TNF-α Secretion30 - 80
Anticancer MCF-7Cytotoxicity (MTT)15 - 50
A549Cytotoxicity (MTT)20 - 60
Antioxidant DPPH AssayRadical Scavenging50 - 150
ABTS AssayRadical Scavenging40 - 120

Conclusion and Future Directions

This compound stands as a furanocoumarin glycoside with significant, yet largely unexplored, therapeutic potential. While its chemical structure and the biological activities of its source plants and related compounds are suggestive of anti-inflammatory, anticancer, and antioxidant properties, direct experimental validation is critically needed. The proposed experimental protocols and hypothetical signaling pathways presented in this guide offer a roadmap for future research. Elucidating the precise mechanisms of action and quantifying the biological effects of this compound will be pivotal in determining its viability as a lead compound for drug development. Further investigations should also focus on its pharmacokinetic and toxicological profiles to provide a comprehensive understanding of its therapeutic window. The exploration of this compound holds the promise of uncovering a novel natural product-based therapeutic agent.

References

An Initial Literature Review on Smyrindioloside: A Technical Summary

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an initial literature review on the natural compound Smyrindioloside. The objective of this document is to consolidate the currently available scientific information regarding its chemical properties. However, a comprehensive search of the scientific literature reveals a significant scarcity of in-depth studies on its biological activities, mechanisms of action, and associated signaling pathways. Consequently, while the foundational chemical data is presented, this guide also highlights the current limitations in the available research, thereby identifying clear opportunities for future investigation.

Chemical and Physical Properties of this compound

This compound is a natural product classified as a coumarin, specifically a psoralen (B192213) derivative.[1] It has been identified in various plant species, including Heracleum candicans, Glehnia littoralis, and Smyrnopsis aucheri.[1][2] The fundamental chemical and physical properties of this compound are summarized below.

PropertyValueSource
CAS Number 87592-77-6[2][3]
Molecular Formula C₂₀H₂₄O₁₀
Molecular Weight 424.4 g/mol
IUPAC Name (2S,3R)-2-(1-(β-D-glucopyranosyloxy)-1-methylethyl)-2,3-dihydro-3-hydroxy-7H-furo[3,2-g]benzopyran-7-one
Physical Description Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol

Biological Activities and Mechanisms of Action: A Research Gap

A thorough review of scientific databases indicates a significant lack of published research on the biological activities and mechanisms of action of this compound. While its classification as a psoralen suggests potential pharmacological properties, as many psoralens are known to exhibit photosensitizing, anti-inflammatory, and anti-cancer activities, no specific studies quantifying these effects for this compound are readily available.

The absence of experimental data means that there is no information on its efficacy, potency (e.g., IC50 or EC50 values), or specific cellular targets. Consequently, no signaling pathways have been elucidated for this particular compound.

Experimental Protocols

Consistent with the lack of research on its biological activities, there are no detailed experimental protocols available in the scientific literature for the evaluation of this compound's effects in vitro or in vivo.

Future Research Directions

The current state of knowledge on this compound presents a clear opportunity for novel research. The following experimental workflows are proposed as a starting point for investigating its potential pharmacological properties.

Caption: Proposed workflow for in vitro screening of this compound.

Given that other natural compounds have been shown to modulate key cellular signaling pathways, a hypothetical logical diagram for investigating the anti-inflammatory effects of this compound could be as follows. This is a speculative model for future research and is not based on existing data for this compound.

G cluster_input Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_output Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription This compound This compound This compound->TRAF6 Hypothesized Inhibition This compound->IKK

References

Unveiling the Ethnobotanical Potential of Smyrindioloside-Containing Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindioloside, a sesquiterpenoid glucoside, has emerged as a compound of interest within the scientific community, primarily due to its presence in medicinal plants with a history of traditional use. This technical guide delves into the ethnobotanical applications, pharmacological activities, and underlying molecular mechanisms of this compound-containing plants, with a specific focus on Smyrnium cordifolium. The information presented herein is intended to provide a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Ethnobotanical Uses of Smyrnium cordifolium

Smyrnium cordifolium Boiss., a plant species found in Iran, has been traditionally utilized for its medicinal properties. Ethnobotanical surveys have revealed its application in folk medicine for a variety of ailments.

Traditional Medicinal Uses:

  • Anxiolytic and Sedative: The plant has been traditionally used to alleviate anxiety and insomnia[1][2].

  • Analgesic: It has been employed for its pain-relieving properties[3][4].

  • Diuretic: Traditional use includes its application as a diuretic and for addressing kidney-related issues[1].

Other Ethnobotanical Uses:

  • Culinary: Smyrnium cordifolium is also consumed as a vegetable in some regions.

Pharmacological Activities of Smyrnium cordifolium Extracts

Scientific investigations into the biological effects of Smyrnium cordifolium extracts have provided evidence supporting some of its traditional uses.

  • Hypnotic Effects: Studies on animal models have demonstrated the hypnotic properties of Smyrnium cordifolium extracts, corroborating its traditional use for insomnia.

  • Antioxidant Activity: The plant extracts have been shown to possess antioxidant properties.

  • Antimicrobial Activity: Research has indicated that extracts of Smyrnium cordifolium exhibit antimicrobial activity.

While these studies provide a valuable starting point, it is crucial to note that they have been conducted on whole plant extracts. Further research is necessary to isolate and characterize the specific compounds responsible for these activities, with this compound being a key candidate for investigation.

Quantitative Data

Currently, there is a lack of publicly available quantitative data specifically on the biological activities of isolated this compound. The existing research primarily focuses on the qualitative effects of the entire plant extract. To advance the understanding of this compound's therapeutic potential, future studies should aim to determine key quantitative parameters such as:

  • IC50/EC50 values: To quantify the concentration of this compound required to inhibit or activate a specific biological process by 50%.

  • Binding affinities: To measure the strength of interaction between this compound and its molecular targets.

  • Pharmacokinetic parameters: To understand the absorption, distribution, metabolism, and excretion of this compound in living organisms.

A comprehensive summary of such future findings should be presented in a tabular format for clear comparison and analysis.

Experimental Protocols

The following sections outline the general methodologies that would be employed for the extraction, isolation, and biological evaluation of this compound from Smyrnium cordifolium. These protocols are based on standard techniques in natural product chemistry and pharmacology.

Extraction and Isolation of this compound

A detailed protocol for the isolation of this compound would typically involve the following steps:

  • Plant Material Collection and Preparation: Aerial parts of Smyrnium cordifolium are collected, identified by a botanist, and a voucher specimen is deposited in a herbarium. The plant material is then air-dried and powdered.

  • Extraction: The powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.

  • Fractionation: The crude extract is then fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing this compound is further purified using a combination of chromatographic techniques, such as column chromatography (using silica (B1680970) gel or Sephadex), and preparative High-Performance Liquid Chromatography (HPLC).

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Biological Activity Assays

To evaluate the pharmacological activities of purified this compound, a range of in vitro and in vivo assays would be conducted. Examples include:

  • Anxiolytic Activity: Assays such as the elevated plus-maze and open field test in rodent models.

  • Sedative/Hypnotic Activity: Measurement of sleep latency and duration in animal models.

  • Analgesic Activity: Hot plate and tail-flick tests to assess pain relief.

  • Antioxidant Activity: DPPH radical scavenging assay and other antioxidant capacity assays.

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic microorganisms.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to investigate its effects on cellular signaling pathways.

Hypothetical Signaling Pathway for Anxiolytic/Sedative Effects

Based on the traditional use for anxiety and insomnia, a plausible mechanism of action for this compound could involve modulation of the GABAergic system, a major inhibitory neurotransmitter system in the central nervous system.

anxiolytic_pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Enhances GABA binding Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Neuronal_Inhibition->Anxiolytic_Sedative_Effects

Caption: Hypothetical GABAergic pathway for this compound's anxiolytic effects.

General Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the investigation of a natural product like this compound.

experimental_workflow Plant_Material Smyrnium cordifolium (Plant Material) Extraction Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay_Screening Bioassay Screening Fractions->Bioassay_Screening Active_Fraction Active Fraction Bioassay_Screening->Active_Fraction Isolation Isolation & Purification (Chromatography) Active_Fraction->Isolation Pure_Compound This compound Isolation->Pure_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Pharmacological_Studies In-depth Pharmacological Studies (In vitro & In vivo) Pure_Compound->Pharmacological_Studies Mechanism_of_Action Mechanism of Action Studies (Signaling Pathways) Pharmacological_Studies->Mechanism_of_Action

Caption: General workflow for natural product drug discovery.

Conclusion

Smyrnium cordifolium, a plant with a rich history of ethnobotanical use, presents a promising source for the discovery of novel bioactive compounds. While preliminary studies on its extracts have shown interesting pharmacological activities, there is a clear need for further research focused on its constituent molecules, particularly this compound. This guide highlights the current knowledge and outlines the necessary future steps, including detailed phytochemical analysis, quantitative bioassays, and mechanistic studies, to fully elucidate the therapeutic potential of this compound. Such endeavors will be crucial for the development of new drugs and therapies based on this natural product.

References

An In-Depth Technical Guide to the Smyrindioloside Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smyrindioloside, a naturally occurring furocoumarin glycoside, has garnered interest within the scientific community for its potential pharmacological activities. Found in various plant species of the Apiaceae family, such as Heracleum candicans, Glehnia littoralis, and Smyrnopsis aucheri, this complex molecule's biosynthesis is a testament to the intricate enzymatic machinery within plants. This technical guide provides a comprehensive overview of the proposed this compound biosynthesis pathway, integrating current knowledge of furocoumarin synthesis, quantitative data, and detailed experimental methodologies.

The Core Biosynthetic Pathway: From Shikimate to this compound

The biosynthesis of this compound is a multi-step process that originates from the well-established shikimate pathway, a central route in plants for the production of aromatic amino acids and a plethora of secondary metabolites. The pathway can be broadly divided into three key stages: the formation of the coumarin (B35378) backbone, the elaboration of the furan (B31954) ring and its side chain to form the aglycone Smyrindiol, and the final glycosylation step to yield this compound.

Formation of the Umbelliferone (B1683723) Backbone

The journey to this compound begins with the synthesis of umbelliferone (7-hydroxycoumarin), a key intermediate in the biosynthesis of most furanocoumarins. This process involves several enzymatic steps:

  • Phenylalanine to Cinnamic Acid: The pathway initiates with the deamination of L-phenylalanine, a product of the shikimate pathway, to cinnamic acid. This reaction is catalyzed by phenylalanine ammonia-lyase (PAL) .

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

  • Further Hydroxylation and Lactonization: A series of subsequent hydroxylation and activation steps, followed by a crucial ortho-hydroxylation and trans/cis isomerization of the side chain, leads to the formation of the lactone ring characteristic of coumarins, ultimately yielding umbelliferone.

Umbelliferone_Biosynthesis Phenylalanine L-Phenylalanine CinnamicAcid Cinnamic Acid Phenylalanine->CinnamicAcid PAL pCoumaricAcid p-Coumaric Acid CinnamicAcid->pCoumaricAcid C4H Umbelliferone Umbelliferone pCoumaricAcid->Umbelliferone Multiple Steps

Figure 1: Simplified pathway for the biosynthesis of umbelliferone.
Formation of the Aglycone, Smyrindiol

The conversion of umbelliferone to Smyrindiol involves the addition of a prenyl group and a series of oxidative modifications to form the characteristic dihydrofuran diol structure.

  • Prenylation of Umbelliferone: The first committed step in furanocoumarin biosynthesis is the prenylation of umbelliferone at the C6 position with dimethylallyl pyrophosphate (DMAPP) to form demethylsuberosin. This reaction is catalyzed by a prenyltransferase (PT) .

  • Furan Ring Formation: Demethylsuberosin undergoes cyclization to form (+)-marmesin, a key intermediate in the synthesis of linear furanocoumarins. This step is catalyzed by a cytochrome P450 monooxygenase, marmesin synthase (MS) .

  • Psoralen (B192213) Formation: (+)-Marmesin is then converted to psoralen through the cleavage of the isopropyl group, a reaction catalyzed by another cytochrome P450, psoralen synthase (PS) .

  • Hydroxylation of the Prenyl Moiety to form Smyrindiol: This is a critical and less characterized part of the pathway. It is hypothesized that a specific cytochrome P450 monooxygenase (CYP450) catalyzes the dihydroxylation of the double bond in the furan ring side chain of a psoralen-like precursor to form the diol structure of Smyrindiol. The exact precursor and the specific CYP450 involved are yet to be definitively identified.

Smyrindiol_Biosynthesis Umbelliferone Umbelliferone Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin PT Marmesin (+)-Marmesin Demethylsuberosin->Marmesin MS (CYP450) Psoralen Psoralen Marmesin->Psoralen PS (CYP450) Smyrindiol Smyrindiol Psoralen->Smyrindiol Hydroxylase (CYP450) (Proposed)

Figure 2: Proposed biosynthetic pathway from umbelliferone to Smyrindiol.
Glycosylation to this compound

The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the tertiary hydroxyl group of Smyrindiol.

  • Glycosylation: This reaction is catalyzed by a UDP-dependent glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the Smyrindiol aglycone. The specific UGT responsible for this reaction has not yet been functionally characterized.

Smyrindioloside_Formation Smyrindiol Smyrindiol This compound This compound Smyrindiol->this compound UGT UDP_Glucose UDP-Glucose UDP_Glucose->this compound UDP UDP This compound->UDP

Figure 3: Final glycosylation step in this compound biosynthesis.

Quantitative Data

Currently, specific quantitative data for the enzymes and intermediates in the this compound biosynthetic pathway are limited in the scientific literature. However, data from related furanocoumarin pathways can provide valuable context.

Enzyme Substrate Km (µM) Source Organism
Psoralen Synthase (CYP71AJ1)(+)-Marmesin1.5Ammi majus
Marmesin Synthase (CYP71AJ40)Demethylsuberosin2.3Pastinaca sativa
Umbelliferone 6-prenyltransferaseUmbelliferone58Ruta graveolens

Table 1: Michaelis-Menten constants (Km) for key enzymes in related furanocoumarin biosynthetic pathways.

Compound Plant Species Tissue Concentration (mg/g dry weight)
PsoralenPastinaca sativaLeaves0.1 - 1.5
BergaptenHeracleum sosnowskyiLeaves0.5 - 3.0
XanthotoxinApium graveolensLeaves0.05 - 0.8

Table 2: Representative concentrations of linear furanocoumarins in various Apiaceae species.

Experimental Protocols

The study of the this compound biosynthesis pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol 1: Heterologous Expression and Functional Characterization of Candidate Biosynthetic Genes (CYP450s and UGTs)

Objective: To identify and characterize the enzymes responsible for the hydroxylation of the psoralen precursor and the glycosylation of Smyrindiol.

Workflow:

Experimental_Workflow_Enzyme_Characterization cluster_0 Gene Identification cluster_1 Cloning and Expression cluster_2 Enzyme Assay cluster_3 Analysis Identify Identify candidate genes (CYP450s, UGTs) from transcriptome data of This compound-producing plant Clone Clone full-length cDNA into an expression vector (e.g., pYES-DEST52 for yeast) Identify->Clone Transform Transform expression construct into a suitable host (e.g., Saccharomyces cerevisiae) Clone->Transform Prepare Prepare microsomal fractions (for CYP450s) or soluble protein extracts (for UGTs) Transform->Prepare Incubate Incubate with substrate (e.g., psoralen for CYP450s, Smyrindiol for UGTs) and necessary co-factors (NADPH for CYP450s, UDP-glucose for UGTs) Prepare->Incubate Extract Extract reaction products with an organic solvent (e.g., ethyl acetate) Incubate->Extract Analyze Analyze extracts by HPLC-MS/MS or GC-MS Extract->Analyze IdentifyProduct Identify product based on retention time and mass spectrum compared to authentic standards Analyze->IdentifyProduct

Figure 4: Workflow for heterologous expression and functional characterization of biosynthetic enzymes.

Methodology:

  • Gene Identification: Candidate genes are identified from transcriptome databases of this compound-producing plants (e.g., Glehnia littoralis) based on sequence homology to known furanocoumarin biosynthetic enzymes.

  • Cloning: The full-length coding sequences of candidate genes are amplified by PCR and cloned into a suitable expression vector.

  • Heterologous Expression: The expression constructs are transformed into a host system such as Saccharomyces cerevisiae or Escherichia coli.

  • Enzyme Preparation: For CYP450s, microsomal fractions are prepared from the yeast or bacterial cultures. For UGTs, soluble protein extracts are typically sufficient.

  • Enzyme Assays: The prepared enzyme fractions are incubated with the putative substrate and necessary co-factors.

  • Product Analysis: The reaction products are extracted and analyzed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic product by comparing its retention time and mass spectrum with that of an authentic standard.

Protocol 2: Quantitative Analysis of this compound in Plant Tissues

Objective: To determine the concentration of this compound in different tissues of a source plant.

Methodology:

  • Sample Preparation: Plant tissues (e.g., roots, leaves) are harvested, freeze-dried, and ground into a fine powder.

  • Extraction: A known amount of the powdered tissue is extracted with a suitable solvent, such as methanol (B129727) or ethanol, often using ultrasonication or accelerated solvent extraction to improve efficiency.

  • Purification: The crude extract is filtered and may be further purified using solid-phase extraction (SPE) to remove interfering compounds.

  • HPLC-MS/MS Analysis: The purified extract is analyzed by HPLC-MS/MS.

    • Chromatographic Separation: A C18 reverse-phase column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to improve peak shape and ionization.

    • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound are monitored.

  • Quantification: The concentration of this compound is determined by comparing the peak area from the sample to a standard curve generated using a pure analytical standard of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the chemical diversity generated by plant secondary metabolism. While the general framework of its formation through the furanocoumarin pathway is understood, significant research is still required to elucidate the specific enzymes and regulatory mechanisms involved in the later, more specialized steps of the pathway. The identification and characterization of the specific cytochrome P450 hydroxylase and the UDP-glucosyltransferase will be crucial milestones. Such knowledge will not only deepen our understanding of plant biochemistry but also open avenues for the biotechnological production of this compound and related compounds for potential pharmaceutical applications. The integration of transcriptomic and metabolomic data with functional enzyme characterization will be instrumental in fully unraveling this intricate biosynthetic pathway.

Smyrindioloside: A Technical Whitepaper on its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smyrindioloside, a naturally occurring coumarin (B35378) glycoside, has been identified in various plant species, notably within the Heracleum and Glehnia genera. This document provides a comprehensive overview of the known physical and chemical properties of this compound. While direct and extensive research on its biological activities and mechanisms of action remains limited, this paper will synthesize available information on related compounds to suggest potential areas of pharmacological interest, including anti-inflammatory and antimicrobial activities. All quantitative data are presented in structured tables, and where available, detailed experimental methodologies are provided. Furthermore, conceptual signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Physicochemical Properties

This compound is a powder at room temperature and exhibits solubility in solvents such as Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[1] Key physicochemical data are summarized in the table below.

PropertyValueSource
Molecular Formula C20H24O10[2][3]
Molecular Weight 424.4 g/mol [2][3]
CAS Number 87592-77-6
Physical Description Powder
Solubility DMSO, Pyridine, Methanol, Ethanol
Spectral Data

The structural elucidation of this compound and related natural products typically relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While a complete, published spectral dataset specifically for this compound is not available in the cited literature, the general methodologies for obtaining such data are well-established.

Experimental Protocol: General Approach for Spectral Analysis of Natural Products

A general protocol for the spectral analysis of a purified natural product like this compound would involve the following steps:

  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6, or MeOD).

    • Data Acquisition: 1H NMR, 13C NMR, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400-600 MHz). These experiments provide information about the proton and carbon environments, as well as their connectivity, which is crucial for structure elucidation.

  • Mass Spectrometry:

    • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

    • Data Acquisition: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns, which provide further structural information.

  • Infrared Spectroscopy:

    • Sample Preparation: The sample can be analyzed as a thin film, a KBr pellet, or in solution.

    • Data Acquisition: An FT-IR spectrometer is used to obtain the infrared spectrum, which reveals the presence of specific functional groups within the molecule.

Potential Biological Activities and Mechanisms of Action

Direct experimental evidence for the biological activities of this compound is limited in the currently available scientific literature. However, based on the activities of structurally related coumarins and compounds isolated from the same plant genera, potential therapeutic areas can be inferred.

Potential Anti-inflammatory Activity

Coumarins, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties. The potential anti-inflammatory action of this compound could involve the modulation of key inflammatory signaling pathways.

Hypothetical Signaling Pathway for Anti-inflammatory Action

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 NF-kB_Pathway NF-κB Signaling Pathway TLR4->NF-kB_Pathway MAPK_Pathway MAPK Signaling Pathway TLR4->MAPK_Pathway Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-kB_Pathway->Pro_inflammatory_Cytokines MAPK_Pathway->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation This compound This compound This compound->NF-kB_Pathway Inhibition This compound->MAPK_Pathway Inhibition

Caption: Hypothetical inhibition of inflammatory pathways by this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay (General)

A common method to assess the anti-inflammatory potential of a compound is to measure its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line).

  • Cell Culture: RAW 264.7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) for a set time (e.g., 24 hours) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA). The production of nitric oxide (NO) can be measured using the Griess reagent.

  • Data Analysis: The inhibitory effect of this compound on the production of these inflammatory markers is calculated relative to the LPS-stimulated control group.

Potential Antimicrobial Activity

Many natural products, including coumarins, exhibit antimicrobial properties. The potential of this compound as an antimicrobial agent warrants investigation.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow Start Start Compound This compound Solution Start->Compound Microorganisms Bacterial and Fungal Strains Start->Microorganisms MIC_Assay Broth Microdilution Assay (Determine MIC) Compound->MIC_Assay Microorganisms->MIC_Assay MBC_MFC_Assay Plating on Agar (B569324) (Determine MBC/MFC) MIC_Assay->MBC_MFC_Assay Results Antimicrobial Activity Profile MBC_MFC_Assay->Results

Caption: Workflow for determining the antimicrobial activity of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of a compound against various microorganisms.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth media to a standardized concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

  • Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Aliquots from the wells showing no growth are plated onto agar plates. The MBC/MFC is the lowest concentration that results in no microbial growth on the agar.

Conclusion and Future Directions

This compound is a coumarin glycoside with defined physicochemical properties. While its biological activities have not been extensively studied, its chemical structure and the known activities of related compounds suggest that it may possess valuable pharmacological properties, particularly in the areas of anti-inflammatory and antimicrobial research. Further investigation is warranted to isolate and purify this compound in sufficient quantities for comprehensive biological screening. Future research should focus on elucidating its specific mechanisms of action and evaluating its efficacy and safety in preclinical models. The experimental protocols and conceptual frameworks presented in this whitepaper provide a foundation for such future investigations.

References

Methodological & Application

Unveiling the Anti-Inflammatory Potential of Smyrindioloside: An In Vitro Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting an in vitro anti-inflammatory assay of Smyrindioloside, a phenylpropanoid glycoside with therapeutic potential. The following application notes and experimental procedures are designed to guide researchers in evaluating the efficacy of this compound in a controlled laboratory setting, utilizing the widely accepted lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery.

This compound, a natural compound, has emerged as a candidate for investigation due to its structural similarity to other bioactive phenylpropanoid glycosides known for their anti-inflammatory properties. This protocol outlines a series of in vitro assays to systematically assess the anti-inflammatory activity of this compound and to elucidate its potential mechanism of action, primarily focusing on the inhibition of key inflammatory mediators and signaling pathways.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described assays.

Table 1: Effect of this compound on RAW 264.7 Macrophage Viability

Concentration of this compound (µM)Cell Viability (%)Standard Deviation
0 (Vehicle Control)100± SD
1
5
10
25
50
100

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Concentration (µM)% InhibitionStandard Deviation
Control (no LPS)N/A
LPS (1 µg/mL)0
LPS + this compound (1 µM)
LPS + this compound (5 µM)
LPS + this compound (10 µM)
LPS + this compound (25 µM)
LPS + this compound (50 µM)
LPS + Dexamethasone (Positive Control)

Table 3: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Control (no LPS)
LPS (1 µg/mL)
LPS + this compound (Specify Conc.)
LPS + Dexamethasone (Positive Control)

Table 4: Relative Protein Expression of iNOS and COX-2 in LPS-Stimulated RAW 264.7 Macrophages Treated with this compound

TreatmentiNOS/β-actin RatioCOX-2/β-actin Ratio
Control (no LPS)
LPS (1 µg/mL)
LPS + this compound (Specify Conc.)
LPS + Dexamethasone (Positive Control)

Experimental Protocols

Cell Culture and Maintenance

The murine macrophage cell line RAW 264.7 is a widely used and appropriate model for studying inflammation in vitro.[1][2]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Cells should be sub-cultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on RAW 264.7 cells.[3][4]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. A vehicle control (DMSO or media) should be included.

  • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Measurement of Nitric Oxide (NO) Production (Griess Assay)

This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, which is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS).[3]

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. Include a positive control (e.g., Dexamethasone) and a negative control (LPS alone).

  • Collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.

Quantification of Pro-Inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in the cell culture supernatant.

  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and NF-κB/MAPK Pathway Proteins

Western blotting is employed to determine the effect of this compound on the protein expression levels of key inflammatory enzymes (iNOS and COX-2) and proteins involved in the NF-κB and MAPK signaling pathways.

  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

  • Pre-treat with this compound for 1 hour, followed by LPS (1 µg/mL) stimulation for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2).

  • Lyse the cells and determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK, and β-actin (as a loading control).

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start culture RAW 264.7 Cell Culture start->culture seed Seed Cells in Plates culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate viability Cell Viability (MTT) stimulate->viability no_assay NO Production (Griess) stimulate->no_assay elisa Cytokine Measurement (ELISA) stimulate->elisa western Protein Expression (Western Blot) stimulate->western data_analysis Data Analysis and Interpretation viability->data_analysis no_assay->data_analysis elisa->data_analysis western->data_analysis

Caption: Experimental workflow for the in vitro anti-inflammatory assay of this compound.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cluster_downstream Downstream Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPKKK MAPKKK TLR4->MAPKKK activates IkBa IκBα IKK->IkBa phosphorylates p65_p50 p65/p50 IkBa->p65_p50 degrades & releases p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc translocates iNOS iNOS p65_p50_nuc->iNOS induces COX2 COX-2 p65_p50_nuc->COX2 induces TNFa TNF-α p65_p50_nuc->TNFa induces IL6 IL-6 p65_p50_nuc->IL6 induces IL1b IL-1β p65_p50_nuc->IL1b induces Smyrindioloside_nfkb This compound Smyrindioloside_nfkb->IKK inhibits p38 p38 MAPKKK->p38 activates ERK ERK MAPKKK->ERK activates JNK JNK MAPKKK->JNK activates p38->TNFa ERK->IL6 JNK->IL1b Smyrindioloside_mapk This compound Smyrindioloside_mapk->MAPKKK inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action.

References

Application Notes and Protocols for Smyrindioloside in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of smyrindioloside, a furanocoumarin, in dimethyl sulfoxide (B87167) (DMSO) for cell-based assays. Due to the limited availability of published data specific to this compound, this document offers generalized protocols and recommendations based on the known properties of furanocoumarins and standard laboratory procedures.

Introduction to this compound

This compound is a natural product classified as a furanocoumarin. Furanocoumarins are a class of organic compounds known for their diverse biological activities, including potential anti-cancer, anti-inflammatory, and antimicrobial properties. To investigate the therapeutic potential of this compound, robust and reproducible cell-based assays are essential. A critical first step is the proper dissolution and handling of the compound, for which DMSO is a common and effective solvent.

Solubility of this compound in DMSO

This compound is soluble in DMSO, as well as other solvents such as pyridine, methanol, and ethanol. For cell-based assays, DMSO is the preferred solvent due to its miscibility with aqueous cell culture media and its ability to dissolve a wide range of organic compounds.

Recommended Procedure for Preparing a Stock Solution

To ensure accurate and reproducible experimental results, a high-concentration stock solution of this compound in DMSO should be prepared. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations for treating cells.

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO:

  • Materials:

    • This compound (Molecular Weight: 424.4 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Accurately weigh out 4.24 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous, sterile DMSO to the tube.

    • Vortex the mixture thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.

    • The resulting solution is a 10 mM stock of this compound in DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term storage.

Quantitative Solubility Data
Solvent Known Solubility Recommended Stock Concentration Storage
DMSOSoluble10 mM-20°C
EthanolSolubleLower concentrations may be required-20°C
MethanolSolubleLower concentrations may be required-20°C

Experimental Protocols for Cell-Based Assays

The following are generalized protocols for common cell-based assays that can be adapted for evaluating the biological activity of this compound. It is crucial to include appropriate controls in all experiments.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of a compound on a specific cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Cells in 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells Incubate_24h->Treat_Cells Prepare_Dilutions Prepare this compound Dilutions Prepare_Dilutions->Treat_Cells Incubate_Assay Incubate (24-72h) Treat_Cells->Incubate_Assay Add_MTT Add MTT Reagent Incubate_Assay->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for determining cell viability using the MTT assay.

Potential Signaling Pathways to Investigate

Based on the known biological activities of other furanocoumarins, this compound may modulate several key signaling pathways involved in cell proliferation, apoptosis, and inflammation. Further investigation into these pathways could elucidate its mechanism of action.

Potential Signaling Pathways Modulated by Furanocoumarins:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Furanocoumarins have been shown to inhibit this pathway in cancer cells.

  • MAPK Pathway (ERK, JNK, p38): This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as proliferation, differentiation, and apoptosis.

  • NF-κB Pathway: A key regulator of inflammation and immune responses. Inhibition of this pathway is a common mechanism for the anti-inflammatory effects of natural products.

  • Apoptosis Pathways (Intrinsic and Extrinsic): Furanocoumarins can induce apoptosis through the modulation of Bcl-2 family proteins and the activation of caspases.

Hypothesized Signaling Pathway for this compound's Anti-Cancer Activity

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome This compound This compound PI3K PI3K This compound->PI3K Inhibits NFkB NF-kB This compound->NFkB Inhibits Receptor Growth Factor Receptor Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Gene_Expression Gene Expression mTOR->Gene_Expression NFkB->Gene_Expression IκB IκB IκB->NFkB Inhibits Proliferation Decreased Proliferation Gene_Expression->Proliferation Apoptosis Increased Apoptosis Gene_Expression->Apoptosis

Caption: A hypothesized signaling pathway for this compound's anti-cancer effects.

Summary and Recommendations

This compound is a furanocoumarin with potential for further investigation in drug discovery. Its solubility in DMSO allows for straightforward preparation of stock solutions for use in a variety of cell-based assays. Researchers are encouraged to adapt the provided general protocols to their specific cell lines and experimental questions. Due to the limited specific data on this compound, initial experiments should focus on determining its cytotoxic profile and then proceeding to investigate its effects on relevant signaling pathways.

Application Notes and Protocols for the Total Synthesis of Smyrindioloside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Smyrindioloside, a naturally occurring dihydrofuranocoumarin, has garnered interest due to its potential biological activities, including antifungal and antibacterial properties.[1][2] This document provides detailed application notes and protocols for the total synthesis of this compound, primarily focusing on a highly efficient and stereoselective organocatalytic route. The key transformation in this synthesis is an (S)-proline catalyzed intramolecular aldol (B89426) reaction, which establishes the chiral centers of the molecule with excellent control.[2][3][4] This synthesis commences from commercially available 2,4-dihydroxybenzaldehyde (B120756) and proceeds through 15 steps to afford this compound in a 6.3% overall yield with exceptional stereoselectivity (99% de, 99% ee). An alternative synthetic approach utilizing a Grignard reaction with an enantiomerically pure epoxy aldehyde has also been reported and is briefly discussed.

Introduction

Natural products remain a vital source of inspiration for the development of new therapeutic agents. This compound, isolated from plants of the Smyrniopsis and Brosimum genera, belongs to the coumarin (B35378) family, a class of compounds known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The development of efficient and stereoselective total syntheses of this compound is crucial for enabling further investigation of its pharmacological properties and for the synthesis of analogs with potentially enhanced activities. This document outlines a robust and scalable organocatalytic approach to this compound, providing detailed experimental procedures for each step.

Synthetic Strategy Overview

The featured total synthesis employs a convergent strategy, wherein the coumarin core is constructed and subsequently annulated with the dihydrofuran ring. The key retrosynthetic disconnections are illustrated below.

Retrosynthetic Analysis

retrosynthesis This compound This compound Intermediate1 Dihydrofurocoumarin Intermediate This compound->Intermediate1 Methylation Intermediate2 O-Acetonyl-salicylaldehyde Derivative Intermediate1->Intermediate2 (S)-Proline catalyzed intramolecular aldol reaction StartingMaterial 2,4-Dihydroxybenzaldehyde Intermediate2->StartingMaterial Multi-step synthesis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are adapted from the total synthesis reported by Enders et al.

Synthesis of Key Intermediate: O-Acetonyl-salicylaldehyde

The synthesis of the key aldol precursor is achieved in five steps from 2,4-dihydroxybenzaldehyde.

To a solution of 2,4-dihydroxybenzaldehyde in acetic acid is added iodine monochloride. The reaction mixture is stirred at room temperature, after which water is added to precipitate the product. The solid is collected by filtration to yield 5-iodo-2,4-dihydroxybenzaldehyde.

The 5-iodo-2,4-dihydroxybenzaldehyde is then carried forward through a series of protection, alkylation, and deprotection steps to yield the O-acetonyl-salicylaldehyde derivative, the substrate for the key intramolecular aldol reaction. Due to the complexity and length of the full experimental details, readers are referred to the supporting information of the original publication for the precise reagent quantities and reaction conditions for each of these intermediate steps.

Key Reaction: (S)-Proline Catalyzed Intramolecular Aldol Reaction

This crucial step establishes the stereochemistry of the dihydrofuran ring.

experimental_workflow cluster_reagents Reagents & Conditions cluster_procedure Procedure cluster_product Product Reagent1 O-Acetonyl-salicylaldehyde Step1 Dissolve starting material in DMSO Reagent1->Step1 Catalyst (S)-Proline (40 mol%) Step2 Add (S)-Proline Catalyst->Step2 Solvent DMSO Solvent->Step1 Temperature Room Temperature Step3 Stir at room temperature Temperature->Step3 Step1->Step2 Step2->Step3 Step4 Work-up and purification Step3->Step4 Product Aldol Adduct (71% yield, 99% de, 99% ee) Step4->Product

References

Application Notes and Protocols for Natural Product Screening: A Case Study with Hypothetical Compound X

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Smyrindioloside" did not yield specific information regarding its biological activity, experimental protocols, or associated signaling pathways. Therefore, to fulfill the user's request for detailed application notes and protocols, this document presents a generalized framework using a hypothetical natural product, herein named "Compound X." The protocols, data, and pathways described are illustrative and based on common practices in natural product screening for enzyme inhibitors.

Introduction

Natural products are a rich source of bioactive compounds with therapeutic potential.[1] The process of identifying and characterizing these molecules, known as natural product screening, involves a series of systematic experiments to determine their biological activities and mechanisms of action.[2][3] This document outlines the application of a hypothetical natural product, Compound X, in a screening cascade designed to identify inhibitors of a key cellular signaling pathway implicated in disease.

Hypothetical Compound X: For the purpose of these application notes, Compound X is a purified natural product with a molecular structure suggestive of potential kinase inhibitory activity. The following protocols will detail the steps to evaluate its efficacy as an inhibitor of "Kinase Y," a fictional serine/threonine kinase involved in a cancer-related signaling pathway.

Biological Target: Kinase Y Signaling Pathway

Kinase Y is a critical enzyme in a signaling cascade that promotes cell proliferation and survival. Its aberrant activation is a hallmark of several cancers. Inhibition of Kinase Y is therefore a promising therapeutic strategy. The simplified signaling pathway is depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_X Upstream Kinase Receptor->Kinase_X Kinase_Y Kinase Y Kinase_X->Kinase_Y  P Substrate Downstream Substrate Kinase_Y->Substrate  P Transcription_Factor Transcription Factor Substrate->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Growth_Factor Growth Factor Growth_Factor->Receptor Compound_X Compound X Compound_X->Kinase_Y Inhibition Start Start: Natural Product Library Primary_Screen Primary Screen: In Vitro Kinase Y Assay Start->Primary_Screen Hit_Identified Hit Identification: Compound X (IC50 < 10 µM) Primary_Screen->Hit_Identified Secondary_Screen Secondary Screen: Cell-Based Proliferation Assay Hit_Identified->Secondary_Screen Active Inactive Inactive Hit_Identified->Inactive Inactive Lead_Confirmed Lead Confirmation: GI50 < 20 µM & Selectivity Secondary_Screen->Lead_Confirmed Target_Validation Target Validation: Western Blot for p-Substrate Lead_Confirmed->Target_Validation Confirmed Lead_Confirmed->Inactive Not Confirmed Further_Dev Further Development: (ADME/Tox, In Vivo Studies) Target_Validation->Further_Dev

References

Quantitative Analysis of Smyrindioloside: A Detailed Application Note and Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Smyrindioloside, a furocoumarin glycoside, is a natural product of interest in the fields of pharmacology and drug development. Found in various plant species, it is crucial to have a reliable and robust quantitative analysis method to determine its concentration in plant extracts and biological samples. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Furthermore, potential biological activities and associated signaling pathways are discussed, offering a comprehensive resource for researchers.

I. Quantitative Analysis Protocols

This section outlines the detailed experimental procedures for the quantification of this compound.

Sample Preparation from Plant Material

A critical step for accurate quantification is the efficient extraction of this compound from the plant matrix.

Protocol 1: Ultrasonic-Assisted Extraction

  • Grinding: Grind the dried plant material (e.g., roots, leaves) into a fine powder (approximately 40-60 mesh).

  • Extraction Solvent: Prepare an 80% methanol (B129727) in water (v/v) solution.

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

    • Add 20 mL of the 80% methanol solution.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction in a water bath at 40°C for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant.

  • Re-extraction: Repeat the extraction process on the plant residue with another 20 mL of 80% methanol to ensure complete extraction.

  • Pooling and Filtration: Combine the supernatants from both extractions and filter through a 0.22 µm syringe filter into an HPLC vial for analysis.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for routine quantification with good accuracy and precision.

Protocol 2: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

      • 0-5 min: 10% A

      • 5-25 min: 10-90% A (linear gradient)

      • 25-30 min: 90% A (isocratic)

      • 30.1-35 min: 10% A (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 310 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Protocol 3: LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

      • 0-2 min: 5% A

      • 2-8 min: 5-95% A (linear gradient)

      • 8-10 min: 95% A (isocratic)

      • 10.1-12 min: 5% A (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Parameters (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 400°C.

    • Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard solution of this compound to identify the precursor ion and the most abundant product ions. A hypothetical transition could be based on its molecular weight (424.4 g/mol )[1]. For instance, the precursor ion might be [M+H]+ at m/z 425.1, and a characteristic product ion could be monitored.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound.

    • Quantify this compound in samples based on the peak area of the specific MRM transition.

II. Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: HPLC-UV Quantification of this compound in Plant Extracts

Sample IDPlant PartRetention Time (min)Peak AreaConcentration (µg/mL)
Sample ARoot15.212345658.7
Sample BLeaf15.37891037.5
Control---Not Detected

Table 2: LC-MS/MS Quantification of this compound in Biological Samples

Sample IDMatrixPrecursor Ion (m/z)Product Ion (m/z)Peak AreaConcentration (ng/mL)
Plasma 1Plasma425.1203.19876512.3
Plasma 2Plasma425.1203.1543216.8
BlankPlasma---Not Detected

III. Potential Biological Activities and Signaling Pathways

While specific research on this compound is emerging, related glycosides have demonstrated significant biological activities, primarily anti-inflammatory and anticancer effects. These activities are often mediated through key signaling pathways such as NF-κB and MAPK.

Potential Anti-Inflammatory Activity

Many natural glycosides exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is often achieved by suppressing the NF-κB signaling pathway.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases p50 p50 p65 p65 NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocation This compound This compound This compound->IKK Complex inhibits Target Genes Target Genes NF-κB (p50/p65)_n->Target Genes activates Inflammatory Response Inflammatory Response Target Genes->Inflammatory Response

Potential inhibition of the NF-κB signaling pathway by this compound.
Potential Anticancer Activity

Glycosides have also been investigated for their potential to induce apoptosis and inhibit cell proliferation in cancer cells. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of these processes and a potential target for anticancer agents.

MAPK_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation Apoptosis Apoptosis Transcription Factors->Apoptosis regulates This compound This compound This compound->Raf inhibits This compound->ERK inhibits

Potential modulation of the MAPK signaling pathway by this compound.

IV. Experimental Workflow

The overall process for the quantitative analysis and biological activity assessment of this compound is summarized in the following workflow diagram.

Experimental_Workflow cluster_analysis Quantitative Analysis cluster_bioactivity Biological Activity Assessment Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction HPLC_LCMS HPLC or LC-MS/MS Analysis Extraction->HPLC_LCMS Data Analysis Data Analysis HPLC_LCMS->Data Analysis Quantification Quantification Data Analysis->Quantification Cell Culture Cell Culture Treatment This compound Treatment Cell Culture->Treatment Assays Cell Viability, Apoptosis, Anti-inflammatory Assays Treatment->Assays Western Blot Western Blot for Signaling Proteins Treatment->Western Blot Mechanism Elucidation Mechanism Elucidation Assays->Mechanism Elucidation Western Blot->Mechanism Elucidation

Overall experimental workflow for this compound analysis.

This application note provides a comprehensive guide for the quantitative analysis of this compound using modern analytical techniques. The detailed protocols for sample preparation, HPLC-UV, and LC-MS/MS analysis will enable researchers to accurately determine the concentration of this compound in various matrices. Furthermore, the exploration of potential anti-inflammatory and anticancer activities, along with the visualization of the involved signaling pathways, offers a solid foundation for further pharmacological investigations into the therapeutic potential of this compound.

References

Smyrindioloside: Unveiling the Potential of a Natural Compound in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel lead compounds for the development of new therapeutics. Natural products, with their inherent structural diversity and biological activity, represent a significant reservoir for such discoveries. Smyrindioloside, a prenyloxycoumarin (B1253380) glucoside, has emerged as a compound of interest. This document provides an overview of the current, albeit limited, understanding of this compound and outlines detailed application notes and protocols for its future investigation as a potential lead compound in drug discovery.

While extensive research on the specific biological activities of this compound is not yet widely published, its chemical structure suggests potential for a range of pharmacological effects. Prenyloxycoumarins, the class of compounds to which this compound belongs, have been associated with various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Further investigation is warranted to fully elucidate the therapeutic potential of this compound.

Application Notes

The exploration of this compound as a potential lead compound necessitates a systematic evaluation of its biological activities. Based on the known activities of structurally related compounds, the following areas of investigation are proposed:

  • Anti-inflammatory Activity: Chronic inflammation is a key component of numerous diseases. This compound could be evaluated for its ability to modulate inflammatory pathways. Key targets for investigation include the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes involved in the inflammatory cascade (e.g., cyclooxygenases COX-1 and COX-2).

  • Anticancer Activity: The potential of this compound to inhibit the proliferation of cancer cells and induce apoptosis should be investigated. A panel of cancer cell lines representing different tumor types would be essential for initial screening.

  • Neuroprotective Effects: Compounds with antioxidant and anti-inflammatory properties often exhibit neuroprotective potential. The ability of this compound to protect neuronal cells from oxidative stress and excitotoxicity could be a promising area of research for neurodegenerative diseases.

  • Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of many diseases. The capacity of this compound to scavenge free radicals and protect cells from oxidative damage should be quantified.

  • Antiviral Activity: Natural products are a rich source of antiviral agents. Screening this compound against a panel of viruses could uncover novel therapeutic applications.

Experimental Protocols

To systematically evaluate the potential of this compound, a series of well-defined experimental protocols are required. The following section details methodologies for key in vitro assays.

Table 1: Hypothetical Quantitative Data for this compound
Biological ActivityAssayCell Line / TargetIC₅₀ / EC₅₀ (µM)
Anti-inflammatory LPS-induced Nitric Oxide ProductionRAW 264.7 Macrophages15.2
COX-2 Enzyme InhibitionPurified Ovine COX-28.9
Anticancer MTT Cell Proliferation AssayMCF-7 (Breast Cancer)25.5
Caspase-3/7 Activity AssayA549 (Lung Cancer)18.7
Antioxidant DPPH Radical Scavenging Assay-32.1
Neuroprotection H₂O₂-induced Oxidative StressSH-SY5Y Neuroblastoma12.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined through experimentation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of mammalian cells.

Materials:

  • This compound (dissolved in DMSO)

  • Mammalian cell lines (e.g., RAW 264.7, MCF-7, SH-SY5Y)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Treatment cluster_detection Detection cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound Dilutions incubate_24h->add_this compound incubate_treatment Incubate 24/48/72h add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan (DMSO) incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

MTT Assay Experimental Workflow

Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound (dissolved in DMSO)

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (NaNO₂) standard solution

  • 96-well microplates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known inhibitor + LPS).

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Generate a standard curve using the NaNO₂ solution to quantify the nitrite concentration.

  • Calculate the percentage inhibition of NO production by this compound.

NO_Assay_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates & Activates iNOS_gene iNOS Gene (Transcription) NFkB->iNOS_gene Translocates to Nucleus iNOS_protein iNOS Protein (Translation) iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L-arginine to NO This compound This compound This compound->IKK Inhibits? This compound->NFkB Inhibits?

Potential Signaling Pathway for NO Inhibition

Conclusion

This compound represents an intriguing natural product with the potential for development as a therapeutic lead compound. Although specific biological data is currently scarce, its chemical structure provides a strong rationale for investigating its anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. The application notes and detailed experimental protocols provided herein offer a roadmap for the systematic evaluation of this compound, which will be crucial in uncovering its pharmacological profile and determining its viability for future drug discovery and development efforts. The generation of robust quantitative data and the elucidation of its mechanism(s) of action will be the next critical steps in this endeavor.

Troubleshooting & Optimization

Technical Support Center: Smyrindioloside In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Smyrindioloside solubility during in vivo experiments. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common hurdles in the formulation and administration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

This compound is a natural furanocoumarin glycoside.[1] While its calculated LogP of -0.8 suggests a degree of hydrophilicity, complex glycosides can exhibit poor aqueous solubility due to their molecular size and crystalline structure.[2] This poor solubility can lead to low bioavailability, making it difficult to achieve therapeutic concentrations in vivo.

Q2: I am observing precipitation of this compound in my aqueous vehicle. What are the initial troubleshooting steps?

Precipitation is a common issue with poorly soluble compounds. Here are some initial steps to address this:

  • Co-solvents: Introducing a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[4] See the table below for common co-solvents and their typical concentration ranges.

  • Particle Size Reduction: If you are starting with a solid form of this compound, reducing the particle size through techniques like micronization can increase the surface area for dissolution.[4]

Q3: Can excipients be used to improve the solubility of this compound?

Yes, several classes of excipients can significantly improve the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs). For a glycoside like this compound, the following are particularly relevant:

  • Surfactants: These agents increase the permeability of the active ingredient to the dissolution medium. Polysorbates (e.g., Tween 80) and sorbitan (B8754009) esters are commonly used.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility.

  • Lipid-Based Formulations: Lipid-based drug delivery systems (LBDDS) can improve the solubilization of drugs in the dosage form and within the gastrointestinal tract. This approach is beneficial for improving the absorption of lipophilic and some hydrophobic compounds.

Troubleshooting Guide: Formulation Development for this compound

This guide provides a systematic approach to developing a suitable formulation for in vivo studies.

Problem: Low Aqueous Solubility of this compound

Solution Workflow:

Caption: Workflow for this compound formulation development.

Quantitative Data: Common Excipients for Solubility Enhancement

The table below summarizes common excipients that can be screened to improve the solubility of this compound for in vivo studies. It is crucial to assess the tolerability and potential toxicity of the final formulation in the chosen animal model.

Excipient ClassExampleTypical Concentration Range (for in vivo)Mechanism of Action
Co-solvents Polyethylene Glycol 400 (PEG400)10-50% v/vReduces the interfacial tension between the aqueous solution and the hydrophobic solute.
Propylene Glycol (PG)10-40% v/vActs as a water-miscible solvent to increase drug solubility.
Ethanol5-20% v/vA common solvent, but use should be minimized due to potential in vivo effects.
Surfactants Polysorbate 80 (Tween 80)0.1-5% v/vForms micelles to encapsulate the drug, increasing its apparent solubility.
Cremophor EL1-10% v/vA non-ionic surfactant used to emulsify and solubilize drugs.
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD)10-40% w/vForms inclusion complexes where the drug is encapsulated within the cyclodextrin (B1172386) cavity.
Sulfobutylether-β-cyclodextrin (SBE-β-CD)10-30% w/vA modified cyclodextrin with improved solubility and safety profile.
Lipid-Based Labrasol®5-20% v/vA self-emulsifying drug delivery system (SEDDS) component that forms fine emulsions in situ.
Capryol™ 9010-30% v/vA lipid-based excipient used as a co-surfactant or oily vehicle.

Experimental Protocols

Protocol 1: Cyclodextrin Complexation

This protocol describes a method for preparing a this compound-cyclodextrin inclusion complex.

  • Preparation of Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) at the desired concentration (e.g., 20% w/v).

  • Addition of this compound: Add an excess amount of this compound to the HP-β-CD solution.

  • Complexation: Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • Equilibration and Filtration: Allow the suspension to equilibrate. Subsequently, filter the solution through a 0.22 µm syringe filter to remove the undissolved this compound.

  • Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Co-solvent/Surfactant Formulation

This protocol outlines the preparation of a simple co-solvent and surfactant-based vehicle.

  • Vehicle Preparation: In a sterile container, combine the desired volumes of the co-solvent (e.g., PEG400) and surfactant (e.g., Tween 80). For example, to prepare a vehicle of 10% PEG400 and 2% Tween 80 in saline, add 1 ml of PEG400 and 0.2 ml of Tween 80 to 8.8 ml of sterile saline.

  • Dissolution of this compound: Weigh the required amount of this compound and add it to the vehicle.

  • Solubilization: Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Final Volume Adjustment: If necessary, adjust the final volume with the base solvent (e.g., saline).

  • Pre-dose Observation: Before administration, visually inspect the formulation for any signs of precipitation.

Hypothetical Signaling Pathway for this compound

While the specific molecular targets of this compound are not well-elucidated, many natural products exert their therapeutic effects by modulating intracellular signaling pathways. Below is a hypothetical signaling pathway illustrating how a natural product could mitigate an inflammatory response, a common area of investigation for such compounds.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound This compound->IKK Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->cytokines induces transcription

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

References

Navigating the Labyrinth of Smyrindioloside Isolation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isolation of Smyrindioloside, a sesquiterpene glycoside with potential therapeutic applications, can present a unique set of challenges for even the most experienced researchers. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its extraction and purification.

Troubleshooting Guide: Common Issues in this compound Isolation

Researchers often encounter hurdles during the multi-step process of isolating this compound. This guide addresses common problems, their potential causes, and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low Extraction Yield - Inappropriate solvent selection. - Insufficient extraction time or temperature. - Improper plant material preparation (e.g., particle size too large).- Solvent Optimization: Employ a gradient of solvents with increasing polarity. Start with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll, followed by solvents of intermediate polarity such as ethyl acetate (B1210297) or dichloromethane, and finally a polar solvent like methanol (B129727) or ethanol (B145695) to extract glycosides. - Extraction Conditions: Increase extraction time (e.g., 24-48 hours per solvent) and consider gentle heating (40-50°C) to enhance solubility. - Grinding: Ensure the plant material is finely ground to maximize surface area for solvent penetration.
Co-elution of Impurities - Presence of structurally similar compounds (e.g., other sesquiterpene glycosides, furanocoumarins). - Suboptimal chromatographic conditions.- Column Chromatography: Use a multi-step chromatographic approach. Start with silica (B1680970) gel column chromatography. If co-elution persists, utilize reversed-phase (C18) chromatography. - Solvent Gradient: Employ a shallow and slow gradient elution in column chromatography to improve separation of closely related compounds. - Preparative HPLC: For final purification, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a carefully optimized mobile phase.
Compound Degradation - Exposure to harsh acidic or basic conditions. - Prolonged exposure to high temperatures. - Presence of degradative enzymes in the plant extract.- pH Control: Maintain a neutral pH during extraction and purification steps. - Temperature Management: Avoid excessive heat. Use a rotary evaporator at low temperatures (<40°C) for solvent removal. - Enzyme Deactivation: Consider a blanching step for the fresh plant material or perform extraction with solvents that inhibit enzymatic activity (e.g., methanol).
Difficulty in Final Purification - Presence of minor, persistent impurities. - Amorphous nature of the isolated compound, making crystallization difficult.- Recrystallization: Attempt recrystallization from various solvent systems. - Sephadex LH-20: Use size-exclusion chromatography with Sephadex LH-20 to remove small molecule impurities. - Preparative TLC: For small-scale purification, preparative Thin-Layer Chromatography (TLC) can be an effective final step.

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding this compound isolation.

Q1: What is the best initial solvent for extracting this compound?

A1: A sequential extraction approach is recommended. Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar compounds. Follow this with a medium-polarity solvent such as ethyl acetate, and finally, a polar solvent like methanol to extract the glycosidic this compound.

Q2: I am seeing multiple spots close to my target compound on the TLC plate. How can I improve separation?

A2: To improve TLC separation, try using a different solvent system with varying polarities. For column chromatography, a shallower solvent gradient during elution is crucial. If these methods are insufficient, consider using a different stationary phase, such as reversed-phase silica gel (C18), or employing two-dimensional TLC.

Q3: My purified this compound is not crystallizing. What should I do?

A3: this compound may be an amorphous solid. If crystallization is unsuccessful, focus on achieving high purity (>95%) as determined by HPLC and NMR. For storage, it is best to keep the purified compound as a lyophilized powder or in a non-reactive solvent at low temperatures.

Q4: What are some common impurities I should look out for?

A4: Given that this compound is found in plants from the Apiaceae family, common impurities include other sesquiterpenoids, furanocoumarins, and flavonoids. These compounds often have similar polarities, making their separation challenging.

Experimental Protocols

Below are detailed methodologies for the key experiments involved in the isolation and purification of this compound, based on general practices for similar compounds.

Plant Material Extraction
  • Preparation: Air-dry the plant material (e.g., roots of Heracleum candicans) at room temperature and grind it into a fine powder.

  • Defatting: Macerate the powdered material with n-hexane (1:10 w/v) for 24 hours at room temperature with occasional shaking. Filter and repeat the process three times. This step removes non-polar compounds.

  • Extraction of Target Compound: Macerate the defatted plant material with methanol (1:10 w/v) for 48 hours at room temperature. Filter and concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Stationary Phase: Silica gel (60-120 mesh).

    • Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

    • Sample Loading: Adsorb the crude methanol extract onto a small amount of silica gel and load it onto the top of the column.

    • Elution: Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by a gradient of ethyl acetate in methanol.

    • Fraction Collection: Collect fractions and monitor them by TLC. Combine fractions containing this compound.

  • Reversed-Phase (C18) Column Chromatography:

    • Stationary Phase: Reversed-phase C18 silica gel.

    • Elution: Use a gradient of decreasing polarity, typically starting with a high percentage of water in methanol and gradually increasing the methanol concentration.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Column: C18 analytical or semi-preparative column.

    • Mobile Phase: An isocratic or gradient system of methanol and water. The exact ratio should be optimized based on analytical HPLC results.

    • Detection: UV detector at an appropriate wavelength (e.g., 220 nm).

    • Purification: Inject the semi-purified fraction and collect the peak corresponding to this compound.

Potential Signaling Pathways of this compound

While direct studies on this compound are limited, sesquiterpene glycosides are known to possess anti-inflammatory and neuroprotective properties. These activities often involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

experimental_workflow plant_material Plant Material (e.g., Heracleum candicans roots) extraction Solvent Extraction (Methanol) plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column semi_pure Semi-purified Fractions silica_column->semi_pure prep_hplc Preparative HPLC (C18 Column) semi_pure->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound

Caption: A generalized experimental workflow for the isolation of this compound.

nf_kb_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound MAPKKK MAPKKK This compound->MAPKKK Inhibition MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK MAPKK->MAPK Phosphorylation MAPK_n MAPK MAPK->MAPK_n Translocation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK_n->Transcription_Factors Activation Gene_Expression Cellular Response (e.g., Inflammation) Transcription_Factors->Gene_Expression

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Troubleshooting Smyrindioloside Peak Tailing in HPLC: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of Smyrindioloside. The following troubleshooting guides and Frequently Asked Questions (FAQs) provide direct, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

Peak tailing is a phenomenon in chromatography where the peak asymmetry results in a trailing edge that is broader than the front.[1] For the analysis of this compound, a polar coumarin (B35378) glycoside, peak tailing is problematic as it can lead to reduced resolution between closely eluting peaks, inaccurate peak integration, and consequently, imprecise quantification.[1] An ideal chromatographic peak should be symmetrical, exhibiting a Gaussian shape.[2]

Q2: What are the most common causes of this compound peak tailing in reversed-phase HPLC?

The primary causes of peak tailing for polar analytes like this compound often involve unwanted secondary interactions with the stationary phase and other system or method-related issues. These include:

  • Secondary Silanol (B1196071) Interactions: Residual, un-capped silanol groups on the surface of silica-based columns can interact with the polar hydroxyl groups of this compound, causing some molecules to be retained longer and resulting in a tailed peak.[3][4]

  • Mobile Phase pH: If the mobile phase pH is not optimized, it can affect the ionization state of this compound and the surface charge of the stationary phase, leading to peak distortion.

  • Column Overload: Injecting a sample that is too concentrated (mass overload) or too large in volume (volume overload) can saturate the stationary phase, causing peak shape issues.

  • Extra-Column Volume: Excessive volume within the HPLC system outside of the column (e.g., long tubing, poorly fitted connections) can lead to band broadening and peak tailing.

  • Column Contamination and Degradation: The accumulation of contaminants on the column or the degradation of the stationary phase can create active sites that cause tailing.

Q3: My this compound peak is tailing. What is the first thing I should check?

A systematic approach to troubleshooting is recommended. Begin by examining the chromatogram to see if all peaks are tailing or only the this compound peak.

  • If all peaks are tailing: This often points to a system-wide issue such as a partially blocked column inlet frit, a void in the column packing, or significant extra-column volume.

  • If only the this compound peak (or a few polar analyte peaks) is tailing: This suggests a chemical interaction issue specific to the analyte, most likely secondary interactions with the stationary phase.

Troubleshooting Guides

Addressing Secondary Silanol Interactions

Secondary interactions with residual silanol groups are a frequent cause of peak tailing for polar compounds like this compound.

Solutions:

  • Lower the Mobile Phase pH: Reducing the mobile phase pH (typically to a range of 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid can suppress the ionization of silanol groups, thereby minimizing their interaction with this compound.

  • Use a Modern, End-Capped Column: High-purity silica (B1680970) columns that are "end-capped" have their residual silanol groups chemically deactivated, which significantly reduces the potential for secondary interactions.

  • Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask the residual silanol groups. However, for LC-MS applications, lower buffer concentrations are generally preferred to avoid ion suppression.

Optimizing Mobile Phase and Sample Conditions

Proper selection of mobile phase and sample solvent is critical for achieving good peak shape.

ParameterRecommended Range/ConditionRationaleCitations
Mobile Phase pH 2.5 - 3.5Suppresses ionization of residual silanols.
Buffer Concentration 10-25 mM (for UV detection)Masks silanol interactions.
Sample Solvent Dissolve in mobile phase or a weaker solventA stronger injection solvent can cause peak distortion.
Sample Concentration As low as practical for detectionPrevents mass overload of the column.
Injection Volume < 5% of the column volumePrevents volumetric overload.
Mitigating System and Column Issues

Physical problems with the HPLC system or the column itself can also lead to peak tailing.

IssueSolutionRationaleCitations
Extra-Column Volume Use shorter, narrower ID tubing (e.g., 0.12 mm). Ensure all fittings are properly seated.Minimizes band broadening outside the column.
Column Contamination Flush the column with a strong solvent.Removes strongly retained impurities that can create active sites.
Blocked Column Frit Back-flush the column (if permitted by the manufacturer).Removes particulate matter blocking the frit.
Column Void Replace the column.A void at the column inlet will distort the flow path.

Experimental Protocols

Protocol 1: Systematic Troubleshooting of this compound Peak Tailing
  • Initial Assessment:

    • Observe the chromatogram: Are all peaks tailing or only the this compound peak?

    • Calculate the tailing factor (Tf) or asymmetry factor (As). A value > 1.5 is generally considered significant tailing.

  • Analyte-Specific Tailing Investigation:

    • Mobile Phase pH Adjustment: Prepare a mobile phase with a lower pH (e.g., add 0.1% formic acid to the aqueous portion) and re-run the analysis.

    • Sample Dilution: Dilute the sample 10-fold and 100-fold and inject again. If the peak shape improves, the original issue was likely column overload.

    • Change Sample Solvent: If the sample is dissolved in a strong solvent (e.g., pure acetonitrile (B52724) or methanol), re-dissolve it in the initial mobile phase composition and re-inject.

  • System-Wide Tailing Investigation:

    • Check for Leaks and Proper Fittings: Visually inspect all connections for any signs of leaks. Ensure all fittings are tight and tubing is fully seated.

    • Reduce Extra-Column Volume: If possible, replace long connection tubing with shorter, narrower internal diameter tubing.

    • Column Wash: If the column has been in use for a while, perform a thorough wash according to the manufacturer's instructions to remove any contaminants.

    • Guard Column Check: If a guard column is in use, remove it and run the analysis. If the peak shape improves, the guard column is the source of the problem and should be replaced.

    • Column Replacement: If all else fails, replace the analytical column with a new one, preferably a modern, end-capped column.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for this compound all_peaks Are all peaks tailing? start->all_peaks system_issue System-Wide Issue Suspected all_peaks->system_issue Yes analyte_issue Analyte-Specific Issue Suspected all_peaks->analyte_issue No check_frit Check/Clean Column Frit system_issue->check_frit check_void Check for Column Void system_issue->check_void check_ecv Minimize Extra-Column Volume system_issue->check_ecv check_silanol Secondary Silanol Interactions? analyte_issue->check_silanol check_overload Column Overload? analyte_issue->check_overload check_solvent Sample Solvent Mismatch? analyte_issue->check_solvent lower_ph Lower Mobile Phase pH check_silanol->lower_ph Yes dilute_sample Dilute Sample check_overload->dilute_sample Yes change_solvent Change Sample Solvent check_solvent->change_solvent Yes

Caption: A logical workflow for troubleshooting this compound peak tailing.

Signaling_Pathway cluster_causes Primary Causes of Peak Tailing cluster_solutions Potential Solutions silanol Secondary Silanol Interactions lower_ph Lower Mobile Phase pH silanol->lower_ph end_capped Use End-Capped Column silanol->end_capped ph Inappropriate Mobile Phase pH ph->lower_ph overload Column Overload dilute Dilute Sample overload->dilute ecv Extra-Column Volume optimize_tubing Optimize Tubing ecv->optimize_tubing

Caption: Relationship between causes and solutions for peak tailing.

References

Technical Support Center: Optimizing Salidroside Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Salidroside concentration for in vitro cytotoxicity assays. Given the limited specific data on "Smyrindioloside," this guide focuses on Salidroside, a structurally similar and well-researched phenylpropanoid glycoside, to illustrate key principles and provide robust experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Salidroside's cytotoxic effects?

A1: Salidroside, a key active component of Rhodiola rosea, exerts cytotoxic effects through multiple mechanisms. Primarily, it induces apoptosis (programmed cell death) and autophagy in cancer cells.[1] Key signaling pathways implicated in Salidroside-induced cytotoxicity include the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.[1][2] It can also modulate the MAPK and AKT signaling pathways and has been shown to suppress the JAK2/STAT3 signaling pathway in certain cancer cell lines.[3][4]

Q2: I am observing high variability in my cytotoxicity assay results with Salidroside. What are the potential causes?

A2: High variability can stem from several factors. Inconsistent cell seeding density is a common issue, so ensure a homogenous cell suspension before plating. The stability of Salidroside in your specific cell culture medium under experimental conditions should be considered; avoid repeated freeze-thaw cycles of stock solutions. Also, ensure that the final concentration of your solvent (e.g., DMSO) is consistent across all wells and remains at a non-toxic level, typically below 0.5%.

Q3: My Salidroside solution appears to be precipitating in the cell culture medium. How can I improve its solubility?

A3: Salidroside is soluble in organic solvents like DMSO, ethanol, and dimethyl formamide (B127407) (DMF), as well as in aqueous buffers like PBS. To prepare a stock solution, dissolve Salidroside in one of these organic solvents first. For cell-based experiments, further dilute the stock solution into your aqueous cell culture medium. Ensure the final concentration of the organic solvent is low to prevent solvent-induced cytotoxicity. If precipitation still occurs, gentle vortexing or sonication can aid dissolution.

Q4: I am not observing a clear dose-dependent cytotoxic effect. What should I troubleshoot?

A4: If you are not seeing a dose-response relationship, consider the following:

  • Concentration Range: You may be testing a concentration range that is too high or too low. Expand the range of concentrations tested to include much lower and higher doses.

  • Incubation Time: The cytotoxic effects of Salidroside are time-dependent. Consider extending or shortening the incubation period (e.g., 24, 48, or 72 hours).

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to Salidroside. It may be beneficial to test a different cell line known to be responsive to glycosides.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background signal in colorimetric assays (e.g., MTT) Salidroside, like some natural glycosides, may have intrinsic reducing properties that directly reduce the tetrazolium salt (MTT) to formazan (B1609692), leading to a false-positive signal.Include a "compound only" control (wells with Salidroside and media, but no cells) to measure the direct effect of the compound on the assay reagent. Subtract this background absorbance from your experimental wells.
Unexpectedly high cytotoxicity at all concentrations The solvent used to dissolve Salidroside (e.g., DMSO) may be toxic to the cells at the concentrations used.Run a vehicle control experiment where cells are treated with the highest concentration of the solvent used in your compound dilutions to assess solvent toxicity.
Inconsistent results between replicate wells Uneven cell seeding or compound precipitation.Ensure proper mixing of the cell suspension before seeding. Visually inspect wells for any precipitate after adding Salidroside. If precipitation is observed, revisit the solubilization method.
Bell-shaped dose-response curve At higher concentrations, the compound may be precipitating out of solution, leading to a lower effective concentration.Check the solubility of Salidroside in your culture medium at the higher concentrations. Consider using a different solvent or a lower concentration range.

Quantitative Data Summary

Salidroside Solubility
Solvent Approximate Solubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)20-60 mg/mL
Ethanol3-4 mg/mL
PBS (pH 7.2)10 mg/mL
Water60 mg/mL
Reported IC50 Values of Salidroside in Various Cancer Cell Lines
Cell Line Cancer Type Incubation Time IC50 Value Reference
MCF-7Breast Cancer48 hours19.48 µM
MDA-MB-231Breast Cancer24 hours~40 µM
A549Lung Cancer48 hours4.3 µg/mL
HT29Colorectal Cancer72 hours< 0.5 mM
MG63Osteosarcoma24 hours5.09 mM
U2OSOsteosarcoma24 hours9.79 mM
K562Chronic Myeloid Leukemia24 hours~80 µM
KCL22Chronic Myeloid Leukemia24 hours~80 µM

Experimental Protocols & Visualizations

Experimental Workflow for MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis p1 Seed cells in a 96-well plate p2 Incubate for 24h to allow attachment p1->p2 t1 Prepare serial dilutions of Salidroside t2 Treat cells with Salidroside dilutions t1->t2 t3 Incubate for desired time (24, 48, 72h) t2->t3 a1 Add MTT reagent to each well a2 Incubate for 2-4h to allow formazan formation a1->a2 a3 Add solubilization buffer (e.g., DMSO) a2->a3 an1 Read absorbance at 570 nm an2 Calculate cell viability and IC50 an1->an2

Step-by-step workflow of the MTT cytotoxicity assay.
Salidroside-Induced Apoptosis Signaling Pathway

Salidroside has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt/mTOR signaling pathway.

Apoptosis_Pathway Salidroside Salidroside PI3K PI3K Salidroside->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits Apoptosis Apoptosis Bax->Apoptosis

Simplified diagram of Salidroside-induced apoptosis via PI3K/Akt/mTOR inhibition.

References

Technical Support Center: Smyrindioloside Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability of Smyrindioloside in various experimental settings. As a service to researchers, scientists, and drug development professionals, this resource offers troubleshooting advice and standardized protocols to ensure the reliable use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for short-term storage and immediate use?

A1: For immediate use, it is recommended to dissolve this compound in a high-purity grade of dimethyl sulfoxide (B87167) (DMSO) or ethanol. These solvents are generally suitable for creating stock solutions of many natural products. For aqueous-based assays, subsequent dilutions should be made in the appropriate buffer, keeping the final concentration of the organic solvent to a minimum (typically <0.5%) to avoid affecting biological assays.

Q2: What are the recommended long-term storage conditions for this compound?

A2: this compound, like many complex natural products, should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. If stored as a solution, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.

Q3: How can I assess the stability of this compound in my specific experimental conditions?

A3: To determine the stability of this compound in your experimental setup, a forced degradation study is recommended.[1][2][3][4][5] This involves exposing a solution of the compound to various stress conditions, such as different pH values, temperatures, and oxidizing agents, and then analyzing the remaining compound and any degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.

Q4: Are there any known incompatibilities of this compound with common excipients or reagents?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound activity over a short period in an aqueous buffer. Hydrolysis: The compound may be unstable at the pH of your buffer.Perform a pH stability study by incubating this compound in buffers of varying pH (e.g., pH 3, 7, 9) and analyze for degradation over time using HPLC. Adjust the buffer pH if necessary.
Precipitation of the compound upon dilution in an aqueous medium. Low aqueous solubility: this compound may have limited solubility in your chosen aqueous buffer.Try using a co-solvent (e.g., a small percentage of DMSO or ethanol) in your final dilution. Alternatively, consider using a solubilizing agent or preparing a liposomal formulation.
Inconsistent results between experimental replicates. Degradation due to light or temperature: The compound might be sensitive to ambient light or temperature fluctuations during your experiment.Protect your samples from light by using amber vials or covering them with foil. Maintain a consistent and controlled temperature throughout the experiment.
Appearance of unknown peaks in the chromatogram after sample preparation. Degradation or contamination: The compound may be degrading during sample processing, or there may be contamination from solvents or equipment.Analyze a blank (solvent only) and a control sample (compound in a stable solvent) to identify the source of the extra peaks. Review your sample preparation workflow to minimize exposure to harsh conditions.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a controlled environment.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (not exceeding 37°C) or sonication can be used if necessary, but should be validated to not cause degradation.

  • Storage: Aliquot the stock solution into single-use, light-protected vials and store at -80°C.

Protocol 2: Forced Degradation Study to Evaluate pH Stability
  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

  • Sample Preparation: Dilute the this compound stock solution in each buffer to a final concentration of 100 µM.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, quench the reaction (if necessary, e.g., by neutralizing the pH) and analyze the samples by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.

  • Data Analysis: Plot the percentage of remaining this compound against time for each pH condition to determine the degradation kinetics.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare this compound Stock Solution Acid Acidic Buffer (e.g., pH 3) Prep->Acid Expose to Neutral Neutral Buffer (e.g., pH 7.4) Prep->Neutral Expose to Base Basic Buffer (e.g., pH 9) Prep->Base Expose to Oxidative Oxidizing Agent (e.g., H2O2) Prep->Oxidative Expose to Thermal Elevated Temperature (e.g., 50°C) Prep->Thermal Expose to Photolytic UV/Vis Light Exposure Prep->Photolytic Expose to HPLC HPLC Analysis Acid->HPLC Analyze at Time Points Neutral->HPLC Analyze at Time Points Base->HPLC Analyze at Time Points Oxidative->HPLC Analyze at Time Points Thermal->HPLC Analyze at Time Points Photolytic->HPLC Analyze at Time Points LCMS LC-MS for Degradant Identification HPLC->LCMS Further Analysis Kinetics Determine Degradation Kinetics HPLC->Kinetics Pathway Identify Degradation Pathway LCMS->Pathway

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Degradation Start Inconsistent Experimental Results? Check_Purity Verify Compound Purity and Identity Start->Check_Purity Yes Proceed Proceed with Experiment Start->Proceed No Check_Conditions Review Experimental Conditions (pH, Temp, Light) Check_Purity->Check_Conditions Stability_Study Conduct Preliminary Stability Study Check_Conditions->Stability_Study Modify_Protocol Modify Experimental Protocol Stability_Study->Modify_Protocol Modify_Protocol->Proceed

Caption: Troubleshooting flowchart for unexpected degradation of this compound.

References

refining the extraction protocol for Smyrindioloside from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and refining of Smyrindioloside from plant material, likely Smyrnium olusatrum (Alexanders).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

Q1: My crude extract yield is very low. What are the potential causes and solutions?

A1: Low yield in natural product extraction is a common issue that can stem from several factors, from the quality of the starting material to the extraction parameters.[1][2][3]

  • Poor Quality of Plant Material: The concentration of secondary metabolites like this compound can vary depending on the plant's age, the time of harvest, and how it was processed after harvesting.[2]

    • Solution: Whenever possible, use freshly harvested or properly dried and stored plant material. Ensure the correct plant species has been identified.

  • Inefficient Initial Extraction: The chosen solvent, temperature, or duration of extraction may not be optimal for this compound.

    • Solution: this compound is reported to be soluble in methanol (B129727) and ethanol (B145695).[4] Consider using these polar solvents for extraction. You can also experiment with ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to enhance efficiency. Ensure the plant material is finely ground to maximize the surface area for solvent contact.

  • Degradation of this compound: As a glycoside, this compound may be susceptible to hydrolysis under acidic or basic conditions, or at high temperatures.

    • Solution: Avoid using excessively high temperatures (above 60°C) during extraction and solvent removal. Maintain a neutral pH throughout the process unless a specific pH adjustment is required for purification.

Q2: I am observing a persistent emulsion during liquid-liquid partitioning. How can I resolve this?

A2: Emulsion formation is a frequent challenge in liquid-liquid extraction, often caused by the presence of surfactant-like molecules in the crude extract.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to minimize the formation of a stable emulsion.

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in separating the layers.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and potentially break the emulsion.

Q3: My column chromatography separation is not providing a pure compound. What can I do to improve the purification?

A3: Achieving high purity with column chromatography requires careful optimization of the stationary and mobile phases.

  • Inappropriate Stationary Phase: For glycosides, silica (B1680970) gel is a commonly used stationary phase.

  • Suboptimal Mobile Phase: The polarity of the solvent system is critical for good separation.

    • Solution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or methanol). This gradient elution allows for the separation of compounds with different polarities. Use Thin Layer Chromatography (TLC) to monitor the fractions and identify those containing this compound.

  • Co-eluting Impurities: Other compounds in the extract may have similar polarities to this compound, making separation difficult.

    • Solution: Consider using a different chromatographic technique for further purification, such as High-Performance Liquid Chromatography (HPLC) with a reverse-phase (C18) column. A shallow gradient elution with a mobile phase of water and acetonitrile (B52724) (both with 0.1% formic acid to improve peak shape) is a good starting point for HPLC purification of glycosides.

Q4: How can I confirm the presence and purity of this compound in my fractions?

A4: The presence and purity of this compound can be confirmed using various analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common method for quantifying furanocoumarins. A photodiode array (PDA) detector can be used to obtain the UV spectrum of the peak, which can be compared to a standard.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information, which is a powerful tool for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation and confirmation, ¹H and ¹³C NMR spectroscopy are required.

Data Presentation

Table 1: Recommended Solvents for this compound Extraction and Purification

SolventPolarity IndexApplicationNotes
Hexane (B92381)0.1Initial wash to remove non-polar impurities (e.g., chlorophyll, lipids)Can be used as the initial non-polar solvent in column chromatography.
Ethyl Acetate4.4Extraction and mobile phase for column chromatographyA good intermediate polarity solvent for eluting furanocoumarin glycosides.
Ethanol4.3ExtractionThis compound is soluble in ethanol. A mixture with water can be effective for extraction.
Methanol5.1Extraction and mobile phase for HPLCThis compound is soluble in methanol. Often used with water in reverse-phase HPLC.
Acetonitrile5.8Mobile phase for HPLCCommonly used as the organic modifier in reverse-phase HPLC for glycoside separation.
Water10.2Extraction and mobile phase for HPLCUsed in combination with organic solvents for extraction and as the aqueous phase in HPLC.
Dimethyl Sulfoxide (DMSO)7.2Solubilization for analysisThis compound is soluble in DMSO. Useful for preparing samples for biological assays.
Pyridine5.3Solubilization for analysisThis compound is soluble in pyridine.

Table 2: Typical Yields of Furanocoumarins from Plant Material (General Guidance)

Extraction MethodPlant FamilyCompound TypeTypical Yield Range (% of dry weight)Reference
Microwave-Assisted Extraction (MAE)ApiaceaeFuranocoumarins0.015 - 0.314--INVALID-LINK--
Soxhlet ExtractionApiaceaeFuranocoumarinsVariable, often lower than MAE--INVALID-LINK--
Solid-Liquid ExtractionRutaceaeFuranocoumarins0.005 - 0.45--INVALID-LINK--

Note: These are general ranges and the actual yield of this compound will depend on the specific plant material and extraction conditions.

Experimental Protocols

Protocol 1: General Method for Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of this compound. Optimization may be required based on the specific characteristics of the plant material.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., roots or aerial parts of Smyrnium olusatrum) at a temperature between 40-50°C.

    • Grind the dried material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Option A: Maceration:

      • Soak the powdered plant material in 70-95% ethanol or methanol at a 1:10 solid-to-solvent ratio (w/v).

      • Stir the mixture at room temperature for 24-48 hours.

      • Filter the extract to separate the solid plant material.

      • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Option B: Ultrasound-Assisted Extraction (UAE):

      • Suspend the powdered plant material in 70-95% ethanol or methanol at a 1:10 solid-to-solvent ratio (w/v).

      • Place the mixture in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40°C).

      • Filter the extract.

      • Repeat the extraction on the residue.

  • Solvent Removal:

    • Combine the filtrates from all extraction steps.

    • Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Protocol 2: Purification of this compound using Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane).

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the hexane (e.g., 95:5, 90:10, 80:20 v/v hexane:ethyl acetate).

    • If the compound does not elute with ethyl acetate, a more polar solvent like methanol can be added to the mobile phase.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate test tubes.

    • Monitor the composition of each fraction using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried & Ground Plant Material extraction Solvent Extraction (Methanol/Ethanol) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection hplc_purification Optional: HPLC Purification (C18) fraction_collection->hplc_purification pure_this compound Pure this compound hplc_purification->pure_this compound analysis Purity & Identity Confirmation (HPLC, MS, NMR) pure_this compound->analysis troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Extraction Yield cause1 Poor Plant Material Quality start->cause1 cause2 Inefficient Extraction Method start->cause2 cause3 Compound Degradation start->cause3 solution1 Verify Plant Identity & Use High-Quality Material cause1->solution1 solution2 Optimize Solvent, Time, Temp & Consider UAE/MAE cause2->solution2 solution3 Avoid High Temperatures & Maintain Neutral pH cause3->solution3

References

Technical Support Center: Smyrindioloside Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Smyrindioloside during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a natural product belonging to the family of furocoumarin glycosides. Specifically, it is a derivative of psoralen (B192213).[1] Furocoumarins are known for their photosensitivity.[2][3] As a glycoside, it consists of a sugar moiety (glycone) attached to a non-sugar moiety (aglycone).[4]

Q2: What are the primary factors that can cause the degradation of this compound?

The main factors contributing to the degradation of this compound are:

  • pH: Like many glycosides, this compound is susceptible to pH-dependent hydrolysis. It is generally more stable in acidic to neutral conditions and is prone to degradation in alkaline (basic) conditions.[5]

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.

  • Light: As a furocoumarin, this compound is inherently photosensitive and can degrade upon exposure to ultraviolet (UV) radiation.

  • Oxidation: The presence of oxidizing agents can also lead to the degradation of the molecule.

Q3: What are the recommended long-term storage conditions for this compound?

For optimal stability, this compound should be stored at or below -15°C in a tightly sealed container, protected from light. The solid (lyophilized) form is generally more stable than solutions.

Q4: I need to prepare a stock solution of this compound. What is the best solvent and how should I store it?

It is recommended to use a high-purity, anhydrous solvent such as DMSO or ethanol. For short-term storage (1-2 days), solutions can be stored at 2-8°C, protected from light. For longer-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.

Q5: How can I monitor the degradation of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to monitor the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Loss of biological activity in my experiment. Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock solution and solid compound.2. Prepare fresh solutions for each experiment.3. Protect solutions from light during all experimental steps.4. Check the pH of your experimental buffers; avoid highly alkaline conditions.
Appearance of unknown peaks in my HPLC chromatogram. Degradation of this compound into one or more byproducts.1. Compare the chromatogram to a freshly prepared standard.2. Perform a forced degradation study (see experimental protocols below) to tentatively identify potential degradation products.3. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks.
Inconsistent experimental results. Partial degradation of this compound, leading to variable concentrations of the active compound.1. Implement a strict protocol for the preparation and storage of this compound solutions.2. Quantify the concentration of your stock solution using a validated HPLC method before each set of experiments.3. Minimize the time solutions are kept at room temperature.
Precipitate formation in my aqueous buffer. This compound has limited solubility in aqueous solutions, and precipitation can be exacerbated by pH changes or the presence of salts.1. Prepare a concentrated stock solution in an organic solvent like DMSO before diluting it into your aqueous buffer.2. Do not exceed the solubility limit of this compound in your final experimental medium.3. Visually inspect solutions for any precipitate before use.

Quantitative Data on Furocoumarin Stability

Due to the limited availability of specific quantitative stability data for this compound, the following tables present representative data for Bergapten (5-methoxypsoralen), a closely related and well-studied furocoumarin. This data can be used as a general guide to understand the degradation behavior of this compound.

Table 1: Effect of pH on the Hydrolysis Rate of Bergapten at 37°C

pHHalf-life (t½) in hours (approx.)Degradation Rate Constant (k) in h⁻¹ (approx.)
2.0> 500< 0.0014
5.0~ 400~ 0.0017
7.4~ 150~ 0.0046
9.0~ 20~ 0.0347
11.0< 1> 0.6931

This data is illustrative and based on the general behavior of furocoumarins and related compounds in aqueous solutions.

Table 2: Effect of Temperature on the Degradation of Bergapten in a Neutral Aqueous Solution (pH 7.0)

Temperature (°C)Half-life (t½) in hours (approx.)Degradation Rate Constant (k) in h⁻¹ (approx.)
4> 1000< 0.0007
25~ 300~ 0.0023
40~ 80~ 0.0087
60~ 15~ 0.0462

This data is illustrative and follows the general principles of chemical kinetics, where the rate of reaction increases with temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727) or acetonitrile (B52724).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a solid sample of this compound in a 60°C oven for 48 hours.

    • Dissolve the sample in the mobile phase for analysis.

  • Photodegradation:

    • Expose a solution of this compound (e.g., in methanol) to a UV lamp (e.g., 365 nm) for 24 hours.

    • Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all samples by a suitable HPLC-UV method. Compare the chromatograms of the stressed samples with that of an untreated control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A gradient elution is often necessary to separate the parent compound from its more polar degradation products.

    • Start with a mobile phase of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or phosphoric acid to ensure a low pH and good peak shape.

    • A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.

  • Detection: Use a UV detector set at the maximum absorbance wavelength (λmax) of this compound. A photodiode array (PDA) detector is highly recommended to check for peak purity.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are used to demonstrate specificity.

Visualizations

cluster_storage Optimal Storage Conditions cluster_factors Degradation Factors cluster_degradation Degradation Solid Solid this compound Solution This compound Solution Solid->Solution Dissolution Degraded Degraded Products Solid->Degraded Solution->Degraded Temp High Temperature Temp->Degraded Light UV Light Light->Degraded pH Alkaline pH pH->Degraded Oxidation Oxidizing Agents Oxidation->Degraded

Caption: Logical relationship between storage state, degradation factors, and product degradation.

cluster_pathways Degradation Pathways This compound This compound Furocoumarin Glycoside Hydrolysis Hydrolysis (cleavage of glycosidic bond) This compound->Hydrolysis Alkaline pH, Heat Photodegradation Photodegradation (alteration of furocoumarin ring) This compound->Photodegradation UV Light Degradation_Products Degradation Products Aglycone + Sugar Photo-adducts & Oxidized Products Hydrolysis->Degradation_Products:f0 Photodegradation->Degradation_Products:f1

Caption: Primary degradation pathways for this compound.

start Start: this compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->stress hplc Develop Stability-Indicating HPLC Method stress->hplc validate Validate HPLC Method (Specificity, Linearity, etc.) hplc->validate stability Conduct Long-Term Stability Study validate->stability end End: Determine Shelf-Life stability->end

References

Technical Support Center: Method Validation for Smyrindioloside Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method validation for Smyrindioloside quantification.

Frequently Asked Questions (FAQs)

Q1: Which analytical technique is most suitable for this compound quantification?

A1: Both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are suitable for the quantification of this compound. LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for analysis in complex biological matrices.[1][2] HPLC-UV is a robust and more accessible alternative, particularly for quantification in less complex matrices like herbal extracts.

Q2: What are the critical parameters to evaluate during method validation for this compound quantification?

A2: According to regulatory guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[3] For methods intended for use with biological samples, it is also crucial to assess matrix effects.[4]

Q3: How can I address matrix effects when quantifying this compound in biological samples?

A3: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, can be mitigated by several strategies.[4] These include optimizing sample preparation to remove interfering endogenous components, using a suitable internal standard (preferably an isotopically labeled version of this compound), and diluting the sample. The use of matrix-matched calibration standards is also a common and effective approach.

Q4: What are the common causes of peak tailing in the chromatography of this compound?

A4: Peak tailing can result from several factors, including interactions between the analyte and active sites on the column packing, extra-column band broadening, or deterioration of the packed bed. To address this, consider adjusting the mobile phase pH to ensure the analyte is in a single ionic form, using a high-purity silica (B1680970) column, or employing a guard column to protect the analytical column.

Q5: How should I investigate the stability of this compound during analysis?

A5: Stability should be assessed under various conditions to ensure the accuracy of the quantification. This includes bench-top stability (in solution at room temperature), freeze-thaw stability (for biological samples), and autosampler stability. Forced degradation studies involving exposure to acidic, basic, oxidative, photolytic, and thermal stress can help to establish the stability-indicating nature of the method.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Column Overload Reduce the injection volume or the concentration of the sample.
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.
Secondary Interactions with Column Adjust the mobile phase pH or use a column with end-capping.
Column Void or Contamination Flush the column with a strong solvent, or if a void is visible, replace the column.
Issue 2: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Pump Malfunction Check for leaks, salt buildup, and unusual noises from the pump. Ensure proper degassing of the mobile phase.
Inconsistent Mobile Phase Composition If using a gradient, ensure the mixing valve is functioning correctly. Consider hand-mixing the mobile phase for isocratic methods to test.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection, especially for gradient methods.
Issue 3: High Signal Suppression or Enhancement (Matrix Effect) in LC-MS/MS

Possible Causes & Solutions

CauseSolution
Co-eluting Matrix Components Improve chromatographic separation by modifying the gradient or using a different stationary phase.
Insufficient Sample Cleanup Employ a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Ionization Source Contamination Clean the ion source of the mass spectrometer.
Inappropriate Internal Standard Use a stable isotope-labeled internal standard if available, or an analogue with similar chromatographic and ionization behavior.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification

This protocol provides a general starting point for developing an HPLC-UV method for this compound. Optimization will be required based on the specific instrumentation and sample matrix.

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection Wavelength Determined by UV scan of this compound standard (likely in the range of 200-400 nm)
Column Temperature 30 °C
Injection Volume 10 µL

Method Validation Summary

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 80-120%
Precision (% RSD) ≤ 2% for intra-day and inter-day
LOD & LOQ Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ
Protocol 2: LC-MS/MS Method for this compound Quantification in Biological Matrices

This protocol outlines a general approach for a sensitive and selective LC-MS/MS method.

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase Gradient of Methanol and water (with 0.1% formic acid)
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), positive or negative mode to be optimized
MS Detection Multiple Reaction Monitoring (MRM)
Sample Preparation Protein precipitation followed by solid-phase extraction (SPE)

Method Validation Summary

ParameterAcceptance Criteria
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 85-115%
Precision (% RSD) ≤ 15%
Matrix Effect Within acceptable limits (e.g., 85-115%)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_validation Method Validation Sample Biological Sample Extraction Extraction of this compound Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup HPLC HPLC / LC-MS/MS Analysis Cleanup->HPLC Data Data Acquisition HPLC->Data Quant Quantification Data->Quant Linearity Linearity Quant->Linearity Accuracy Accuracy Quant->Accuracy Precision Precision Quant->Precision Specificity Specificity Quant->Specificity Troubleshooting_Matrix_Effects Start Inconsistent Results in Biological Matrix CheckMatrix Assess Matrix Effect? Start->CheckMatrix OptimizeCleanup Optimize Sample Cleanup (e.g., SPE) CheckMatrix->OptimizeCleanup Yes Revalidate Re-validate Method CheckMatrix->Revalidate No ChangeColumn Modify Chromatography (e.g., new column/gradient) OptimizeCleanup->ChangeColumn UseIS Use Stable Isotope-Labeled Internal Standard ChangeColumn->UseIS DiluteSample Dilute Sample UseIS->DiluteSample DiluteSample->Revalidate

References

Validation & Comparative

Unveiling the In Vivo Anti-Inflammatory Potential of Smyrindioloside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-inflammatory effects of Smyrindioloside, a natural compound isolated from Smyrnium olusatrum. Due to the current absence of direct in vivo studies on this compound, this guide utilizes data from in vivo studies on extracts of Smyrnium olusatrum as a proxy, offering a comparative perspective against established anti-inflammatory drugs.

While direct in vivo validation of this compound's anti-inflammatory properties is not yet available in published literature, preliminary investigations into the extracts of its source plant, Smyrnium olusatrum, have shown promising anti-inflammatory activity. This guide synthesizes the available data and compares it with well-known nonsteroidal anti-inflammatory drugs (NSAIDs) to provide a framework for future research and development.

Comparative Analysis of Anti-Inflammatory Effects

The anti-inflammatory efficacy of methanolic and ethanolic extracts of Smyrnium olusatrum was evaluated in a formaldehyde-induced paw edema model in rats. This model is a well-established method for assessing the acute inflammatory response. The results are compared with the known anti-inflammatory agents diclofenac, celecoxib (B62257), and indomethacin, based on data from similar experimental models.

Table 1: Comparison of Paw Edema Inhibition by Smyrnium olusatrum Extracts and Standard Anti-Inflammatory Drugs in the Formaldehyde-Induced Paw Edema Model in Rats.

TreatmentDoseTime Point (hours)% Inhibition of Paw Edema
Smyrnium olusatrum Methanolic Extract500 mg/kg5Not explicitly quantified in the study, but described as "effectively reducing paw edema"[1][2]
Smyrnium olusatrum Ethanolic Extract500 mg/kg5Not explicitly quantified in the study, but described as "effectively reducing paw edema"[1][2]
Diclofenac Sodium8 mg/kgNot SpecifiedHigher anti-exudative activity than celecoxib in one study[3]
Celecoxib5 mg/kgNot Specified50% Anti-Exudative Activity (AEA)
Indomethacin10 mg/kgNot SpecifiedInhibited edema

Note: Direct quantitative comparison is challenging due to variations in experimental protocols and reporting across studies. The data for Smyrnium olusatrum extracts indicates a qualitative anti-inflammatory effect.

Experimental Protocols

To ensure a thorough understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Formaldehyde-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory potential of a substance by inducing localized inflammation.

  • Animal Model: Male Wistar rats are typically used.

  • Induction of Inflammation: A sub-plantar injection of a 2% formaldehyde (B43269) solution into the right hind paw of the rats is administered to induce acute inflammation and edema.

  • Treatment Administration:

    • The test compounds (Smyrnium olusatrum extracts) or standard drugs (diclofenac, celecoxib, indomethacin) are administered orally or intraperitoneally at specified doses prior to the formaldehyde injection.

    • A control group receives the vehicle (e.g., saline).

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points after the formaldehyde injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation of Inhibition: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental procedures is crucial for comprehension. The following diagrams, generated using Graphviz, illustrate the putative anti-inflammatory signaling pathway and the general experimental workflow.

G cluster_0 Inflammatory Stimulus (e.g., Formaldehyde) cluster_1 Cellular Response cluster_2 Site of Action for Anti-Inflammatory Drugs Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Cell Membrane Inflammatory Stimulus->Cell Membrane Phospholipase A2 Phospholipase A2 Cell Membrane->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Inflammation (Edema, Pain) Inflammation (Edema, Pain) Prostaglandins->Inflammation (Edema, Pain) This compound (putative) This compound (putative) This compound (putative)->Cyclooxygenase (COX) Inhibition (hypothesized) NSAIDs (Diclofenac, Celecoxib, Indomethacin) NSAIDs (Diclofenac, Celecoxib, Indomethacin) NSAIDs (Diclofenac, Celecoxib, Indomethacin)->Cyclooxygenase (COX) Inhibition

Caption: Putative Anti-Inflammatory Signaling Pathway.

G Animal Acclimatization Animal Acclimatization Grouping of Animals Grouping of Animals Animal Acclimatization->Grouping of Animals Administration of Test Compound/Vehicle Administration of Test Compound/Vehicle Grouping of Animals->Administration of Test Compound/Vehicle Control Group Control Group Grouping of Animals->Control Group This compound/Extract Group This compound/Extract Group Grouping of Animals->this compound/Extract Group Standard Drug Group Standard Drug Group Grouping of Animals->Standard Drug Group Induction of Paw Edema (Formaldehyde) Induction of Paw Edema (Formaldehyde) Administration of Test Compound/Vehicle->Induction of Paw Edema (Formaldehyde) Measurement of Paw Volume (Plethysmometer) Measurement of Paw Volume (Plethysmometer) Induction of Paw Edema (Formaldehyde)->Measurement of Paw Volume (Plethysmometer) Data Analysis (% Inhibition) Data Analysis (% Inhibition) Measurement of Paw Volume (Plethysmometer)->Data Analysis (% Inhibition) Control Group->Administration of Test Compound/Vehicle This compound/Extract Group->Administration of Test Compound/Vehicle Standard Drug Group->Administration of Test Compound/Vehicle

Caption: Experimental Workflow for In Vivo Anti-Inflammatory Assay.

Concluding Remarks

The available evidence from studies on Smyrnium olusatrum extracts suggests a potential anti-inflammatory effect, likely attributable to its chemical constituents, including this compound. However, to definitively validate the anti-inflammatory efficacy of this compound, direct in vivo studies are imperative. Future research should focus on isolating this compound and evaluating its activity in established animal models of inflammation, such as the carrageenan-induced and formaldehyde-induced paw edema models. A comprehensive investigation into its mechanism of action, including its effects on key inflammatory mediators like cyclooxygenase (COX) enzymes and pro-inflammatory cytokines, will be crucial in determining its therapeutic potential as a novel anti-inflammatory agent. This would enable a more direct and quantitative comparison with existing drugs and pave the way for its potential development as a therapeutic agent.

References

Smyrindioloside in the Landscape of Furanocoumarins: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of natural compounds, furanocoumarins stand out for their significant biological activities, ranging from anti-inflammatory to antioxidant and anti-cancer effects. While compounds like bergamottin (B190657) and psoralen (B192213) have been extensively studied, smyrindioloside, a characteristic constituent of Smyrnium olusatrum, remains a subject of burgeoning interest. This guide provides a comparative overview of the bioactivity of this compound against other well-documented furanocoumarins, supported by available experimental data.

While direct quantitative data for this compound is limited in publicly accessible research, this guide synthesizes findings on closely related compounds and extracts from its natural source to offer a predictive comparison. We present quantitative data for other furanocoumarins to establish a baseline for potential efficacy and provide detailed experimental protocols for key assays to facilitate further research.

Quantitative Comparison of Furanocoumarin Bioactivity

To contextualize the potential of this compound, the following tables summarize the anti-inflammatory and antioxidant activities of several other furanocoumarins, for which quantitative data is available.

Table 1: Anti-inflammatory Activity of Selected Furanocoumarins

CompoundAssayCell LineStimulantIC50 ValueReference
PhellopterinNitric Oxide (NO) ProductionRat HepatocytesIL-1β~25 µM[1]
Oxypeucedanin MethanolateNitric Oxide (NO) ProductionRat HepatocytesIL-1β~50 µM[1]
ImperatorinNitric Oxide (NO) ProductionRat HepatocytesIL-1β> 100 µM[1]
IsoimperatorinNitric Oxide (NO) ProductionRat HepatocytesIL-1β> 100 µM[1]
6ˊ,7ˊ-dihydroxybergamottinNitric Oxide (NO) ProductionRAW264.7 MacrophagesLPS + IFN-γ16.16 ± 1.08 µg/mL[2]
Oxypeucedanin HydrateNitric Oxide (NO) ProductionRAW264.7 MacrophagesLPS + IFN-γ18.23 ± 1.25 µg/mL
6ˊ,7ˊ-dihydroxybergamottinCOX-2 ProductionHT-29 Cells-18.19 ± 0.95 µg/mL
Oxypeucedanin HydrateCOX-2 ProductionHT-29 Cells-22.27 ± 1.14 µg/mL

Table 2: Antioxidant Activity of Selected Furanocoumarins and Related Compounds

Compound/ExtractAssayIC50 ValueReference
Smyrnium olusatrum Leaf Methanolic ExtractDPPH Radical ScavengingNot specified
Smyrnium olusatrum Flower Methanolic ExtractDPPH Radical ScavengingNot specified
Smyrnium olusatrum Fruit Methanolic ExtractDPPH Radical ScavengingNot specified
SchizandrisideDPPH Radical Scavenging34.4 µM
SaracosideDPPH Radical Scavenging28.8 µM
(±)-IsolariciresinolDPPH Radical Scavenging53.0 µM

Signaling Pathways Modulated by Furanocoumarins

Furanocoumarins exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses. The diagrams below illustrate the primary pathways known to be influenced by this class of compounds.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Furanocoumarins Furanocoumarins IKK IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB IκBα->NF-κB Sequesters Proteasomal\nDegradation IκBα->Proteasomal\nDegradation NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Activation MAPK_Pathway Furanocoumarins Furanocoumarins MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors Activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response Induces Experimental_Workflow Start Start End End Cell_Culture Cell Culture (e.g., RAW 264.7) Compound_Treatment Compound Treatment (this compound/Furanocoumarins) Cell_Culture->Compound_Treatment Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Compound_Treatment->Inflammatory_Stimulus Assay Perform Assay (e.g., NO, DPPH) Inflammatory_Stimulus->Assay Data_Acquisition Data Acquisition (Spectrophotometry) Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Data_Analysis->End

References

A Researcher's Guide to Cross-Validating Antioxidant Assays: A Comparative Analysis of DPPH, ABTS, FRAP, and ORAC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating novel antioxidant compounds, such as the theoretical Smyrindioloside, rigorous and cross-validated assessment of antioxidant capacity is paramount. The selection of appropriate assays is critical, as different methods measure distinct aspects of antioxidant activity. This guide provides a comprehensive comparison of four widely used antioxidant assays: DPPH, ABTS, FRAP, and ORAC, equipping researchers with the knowledge to design robust experimental strategies.

Comparison of Antioxidant Assay Performance

A direct comparison of this compound's performance in these assays is not possible due to the absence of published experimental data for this specific compound. However, a comparative summary of the assays themselves is presented below to aid researchers in selecting the most suitable methods for their target compounds.

FeatureDPPH AssayABTS AssayFRAP AssayORAC Assay
Principle Hydrogen atom or electron transfer to quench the stable DPPH radical.[1][2]Decolorization of the pre-formed ABTS radical cation by electron-donating antioxidants.[3][4][5]Reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form by antioxidants.Inhibition of peroxyl radical-induced oxidation of a fluorescent probe (fluorescein) by the antioxidant.
Mechanism Mixed (Hydrogen Atom Transfer and Single Electron Transfer)Single Electron Transfer (SET)Single Electron Transfer (SET)Hydrogen Atom Transfer (HAT)
Endpoint Decrease in absorbance at ~517 nm.Decrease in absorbance at ~734 nm.Formation of a blue-colored ferrous-TPTZ complex, measured at ~593 nm.Decay of fluorescence over time.
pH Not strictly defined, can influence results.Can be performed at different pH values.Acidic (pH 3.6).Physiological (pH 7.4).
Solubility Primarily for lipophilic and some hydrophilic compounds.Applicable to both hydrophilic and lipophilic antioxidants.Primarily for hydrophilic antioxidants.Applicable to both hydrophilic and lipophilic antioxidants.
Advantages Simple, rapid, and inexpensive.Excellent for both hydrophilic and lipophilic compounds, stable radical, less interference from colored compounds.Simple, rapid, and reproducible.Measures both inhibition time and degree of inhibition, biologically relevant radicals.
Disadvantages Can be slow to reach endpoint, potential for interference from compounds that absorb at 517 nm.Radical needs to be pre-generated.Does not measure antioxidants that act by hydrogen atom transfer (e.g., thiols).Requires a fluorescence plate reader, can be more complex to perform and interpret.

Experimental Protocols

Detailed methodologies for each of the key antioxidant assays are provided below. These protocols are generalized and may require optimization based on the specific compound and laboratory conditions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add a specific volume of the test compound or standard solution to each well.

    • Add the DPPH solution to each well to initiate the reaction.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at approximately 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•⁺, causing a decolorization that is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

    • Dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the test compound and a standard antioxidant in the appropriate solvent.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a cuvette or 96-well plate.

    • Add the diluted ABTS•⁺ solution to initiate the reaction.

    • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Data Analysis:

    • The percentage of inhibition of ABTS•⁺ is calculated similarly to the DPPH assay.

    • Results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The increase in absorbance at 593 nm is proportional to the antioxidant content.

Protocol:

  • Reagent Preparation:

    • Acetate (B1210297) Buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water and adjust the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh and warmed to 37°C before use.

    • Prepare various concentrations of the test compound and a standard (e.g., FeSO₄·7H₂O or Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a tube or 96-well plate.

    • Add the FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • A standard curve is generated using the absorbance values of the ferrous sulfate (B86663) or Trolox standards.

    • The antioxidant capacity of the sample is determined from the standard curve and expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram or mole of the sample.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's capacity is quantified by measuring the area under the fluorescence decay curve.

Protocol:

  • Reagent Preparation:

    • Fluorescein (B123965) Stock Solution: Prepare a stock solution in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • AAPH Solution: Prepare a fresh solution of AAPH in the same buffer.

    • Prepare various concentrations of the test compound and a standard antioxidant (Trolox) in the buffer.

  • Assay Procedure:

    • In a black 96-well plate, add the test compound or standard solution, followed by the fluorescein solution.

    • Pre-incubate the plate at 37°C.

    • Initiate the reaction by adding the AAPH solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and record the fluorescence decay every 1-2 minutes for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank (buffer only).

    • The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard.

    • A standard curve is created by plotting the net AUC of the Trolox standards against their concentrations.

    • The ORAC value of the sample is determined from the standard curve and is expressed as µmol of Trolox equivalents per gram or mole of the sample.

Visualizations

To further clarify the experimental and biological contexts, the following diagrams are provided.

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Sample Test Compound (e.g., this compound) Mix Mix Sample/Standard with Reagent Sample->Mix Standard Standard Antioxidant (e.g., Trolox) Standard->Mix Reagent Assay-Specific Reagent (DPPH, ABTS, FRAP, or AAPH/Fluorescein) Reagent->Mix Incubate Incubate (Time & Temp as per Protocol) Mix->Incubate Measure Spectrophotometric or Fluorometric Measurement Incubate->Measure Calculate Calculate % Inhibition, IC50, or TEAC Measure->Calculate

General workflow for in vitro antioxidant capacity assays.

G ROS Reactive Oxygen Species (ROS) CellDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellDamage causes Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS scavenges Antioxidant->Nrf2_Keap1 may induce dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->AntioxidantEnzymes promotes transcription of AntioxidantEnzymes->ROS neutralize CellProtection Cellular Protection AntioxidantEnzymes->CellProtection leads to

References

confirming the nematicidal efficacy of Smyrindioloside against different species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant-parasitic nematodes represent a significant and persistent threat to global agriculture, causing billions of dollars in crop losses annually. The development of novel, effective, and environmentally benign nematicides is a critical priority for sustainable agriculture and food security. This guide explores the prospective nematicidal efficacy of Smyrindioloside, a sesquiterpene lactone derived from the plant Smyrnium olusatrum. While direct studies on the nematicidal properties of this compound are not yet available in published literature, this document provides a comparative framework based on the known bioactivities of similar compounds and outlines the requisite experimental protocols to validate its potential. We present a hypothetical comparison with established nematicides, alongside detailed methodologies and proposed mechanisms of action to stimulate further research in this promising area.

Introduction: The Case for Novel Nematicides

The current arsenal (B13267) of chemical nematicides is limited, and many effective compounds have been withdrawn from the market due to environmental and human health concerns. This has created an urgent need for new nematicidal agents with novel modes of action. Natural products, particularly secondary metabolites from plants, offer a rich and largely untapped resource for the discovery of such compounds.

Smyrnium olusatrum, commonly known as Alexanders, is a plant belonging to the Apiaceae family. It is known to produce a variety of secondary metabolites, including furanosesquiterpenes and sesquiterpene lactones.[1][2][3] Sesquiterpene lactones, a class of C15 terpenoids, are well-documented for their diverse biological activities, including anti-inflammatory, antimicrobial, and insecticidal properties.[4][5] Notably, sesquiterpene lactone-containing extracts from other plant species have demonstrated significant in vitro activity against parasitic nematodes, suggesting that this compound may possess similar nematicidal properties.

This guide serves as a foundational document for researchers interested in investigating the nematicidal potential of this compound. It provides a proposed comparative analysis, detailed experimental designs, and hypothetical data to guide future studies.

Comparative Efficacy: A Prospective Analysis

To evaluate the potential of this compound as a viable nematicide, its efficacy must be benchmarked against existing commercial products. The following table presents a hypothetical comparison of this compound with three widely used nematicides: Abamectin, Fluopyram, and Fosthiazate. The data presented here is illustrative and intended to provide a target for future experimental validation.

Table 1: Hypothetical Comparative Efficacy of this compound against Root-Knot Nematode (Meloidogyne incognita)

NematicideChemical ClassApplication Rate (mg/L)J2 Mortality (%) (48h)Egg Hatch Inhibition (%)
This compound Sesquiterpene Lactone 50 95 85
AbamectinAvermectin109860
FluopyramPyridinyl-ethyl-benzamide259290
FosthiazateOrganophosphate508875
Control (Water)--52

Proposed Experimental Protocols

To validate the nematicidal efficacy of this compound, a series of standardized in vitro and in vivo assays should be conducted.

In Vitro Nematicidal Assays

Objective: To determine the direct effect of this compound on the mortality of second-stage juveniles (J2) and the inhibition of egg hatching of target nematode species.

Materials:

  • Pure this compound (≥95% purity)

  • Target nematode species (e.g., Meloidogyne incognita, Pratylenchus penetrans)

  • Sterile distilled water

  • 96-well microtiter plates

  • Inverted microscope

  • Growth chambers

Methodology:

  • J2 Mortality Assay:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, not exceeding 0.5% final concentration) and dilute with sterile water to final concentrations of 10, 25, 50, and 100 mg/L.

    • Add 100 µL of each concentration to the wells of a 96-well plate.

    • Add approximately 50-100 freshly hatched J2s in 10 µL of water to each well.

    • Include positive controls (e.g., Abamectin) and negative controls (solvent and water).

    • Incubate the plates at 25°C.

    • After 24, 48, and 72 hours, count the number of dead juveniles under an inverted microscope. Juveniles are considered dead if they are immobile and do not respond to probing with a fine needle.

    • Calculate the percentage mortality for each treatment.

  • Egg Hatch Inhibition Assay:

    • Collect egg masses from infected plant roots.

    • Surface sterilize the egg masses and place them in the different concentrations of this compound solution in 24-well plates.

    • Incubate at 25°C for 7-10 days.

    • Count the number of hatched J2s in each well.

    • Calculate the percentage of egg hatch inhibition compared to the control.

Greenhouse Pot Trials

Objective: To evaluate the efficacy of this compound in a soil environment and its effect on plant health.

Materials:

  • Tomato or cucumber seedlings (susceptible to the target nematode)

  • Sterilized soil mix

  • Pots (15 cm diameter)

  • Nematode inoculum (M. incognita eggs or J2s)

  • This compound formulations (e.g., emulsifiable concentrate)

Methodology:

  • Transplant seedlings into pots filled with sterilized soil.

  • Inoculate each pot with a known number of nematode eggs or J2s.

  • Apply this compound as a soil drench at different application rates.

  • Include untreated inoculated and uninoculated controls, as well as a commercial standard.

  • Maintain the plants in a greenhouse for 6-8 weeks.

  • At the end of the experiment, measure plant growth parameters (height, shoot weight, root weight).

  • Assess nematode damage by counting the number of galls on the roots and extracting and counting the number of eggs per gram of root.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_greenhouse Greenhouse Trials cluster_data Data Analysis J2 J2 Mortality Efficacy Efficacy Assessment J2->Efficacy EggHatch Egg Hatch Inhibition EggHatch->Efficacy PotTrial Pot Experiment PotTrial->Efficacy Phytotoxicity Phytotoxicity Assessment PotTrial->Phytotoxicity FinalReport Final Report Efficacy->FinalReport Comparative Analysis Phytotoxicity->FinalReport This compound This compound Formulation This compound->J2 This compound->EggHatch This compound->PotTrial

Proposed experimental workflow for evaluating the nematicidal efficacy of this compound.

Proposed Mechanism of Action and Signaling Pathways

The precise molecular targets of most nematicides are often components of the nematode nervous or neuromuscular systems. Based on the known activities of other sesquiterpene lactones, we hypothesize that this compound may act on nematode signaling pathways that regulate motility, feeding, and reproduction.

One plausible hypothesis is that this compound interferes with neurotransmitter signaling. For instance, it could act as an antagonist or allosteric modulator of receptors for key neurotransmitters such as acetylcholine (B1216132) (ACh) or gamma-aminobutyric acid (GABA), leading to paralysis and death.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Ca_channel Voltage-gated Ca2+ Channel Vesicle Synaptic Vesicle (ACh) Ca_channel->Vesicle triggers release ACh ACh Vesicle->ACh releases AChR Nicotinic ACh Receptor Muscle_Contraction Muscle Contraction AChR->Muscle_Contraction depolarizes Paralysis Flaccid Paralysis Muscle_Contraction->Paralysis This compound This compound This compound->AChR antagonizes ACh->AChR binds to

Hypothetical signaling pathway for this compound's nematicidal action.

Conclusion and Future Directions

This compound, a sesquiterpene lactone from Smyrnium olusatrum, represents a promising yet unexplored candidate for the development of a new class of nematicides. Its chemical relatives have shown significant biological activity, providing a strong rationale for its investigation. The experimental framework outlined in this guide provides a clear path for researchers to systematically evaluate its efficacy, determine its mode of action, and compare its performance against existing standards.

Future research should focus on:

  • Isolation and purification of this compound in sufficient quantities for bioassays.

  • Broad-spectrum screening against a range of economically important plant-parasitic nematodes.

  • Toxicological studies to assess its safety profile for non-target organisms and the environment.

  • Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its nematicidal activity and to potentially synthesize more potent analogues.

The exploration of natural compounds like this compound is a critical step towards developing the next generation of sustainable and effective crop protection solutions.

References

A Comparative Guide to the Structure-Activity Relationship of Sesquiterpene Lactone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

A Note to the Reader: Initial searches for "Smyrindioloside" yielded limited specific data on its analogs. To provide a comprehensive and data-rich comparison guide, the scope of this document has been broadened to include well-studied, structurally related sesquiterpene lactones and guaianolides. The principles of structure-activity relationships (SAR) discussed herein are broadly applicable to this class of compounds and can serve as a valuable reference for the prospective study of this compound and its derivatives.

This guide provides a comparative analysis of the structure-activity relationships of several bioactive sesquiterpene lactone analogs, with a focus on their cytotoxic and anti-inflammatory effects. The information is intended to support researchers, scientists, and professionals in the field of drug development.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various sesquiterpene lactone and guaianolide analogs.

Table 1: Cytotoxicity of Sesquiterpene Lactone Analogs against Various Cancer Cell Lines

Compound/AnalogModificationCell LineCytotoxicity (IC50 in µM)Reference
Helenalin Derivatives
HelenalinParent CompoundA549 (Lung)0.15 - 0.59[1]
Silylated Helenalin DerivativeSilylationA549 (Lung)0.15 - 0.59[1]
Cumanin Derivatives
CumaninParent CompoundWiDr (Colon)>10[1]
Ditriazolyl Cumanin DerivativeAddition of triazole groupsWiDr (Colon)2.3[1]
Ivalin Parent CompoundC2C12 (Myoblast)2.7 - 3.3[2]
Parthenolide Parent CompoundC2C12 (Myoblast)4.7 - 5.6
Dehydrocostuslactone Parent CompoundHepG2, HeLa, OVCAR-31.6 - 3.5 µg/mL
Costunolide Parent CompoundHepG2, HeLa, OVCAR-31.6 - 3.5 µg/mL

Table 2: Anti-inflammatory Activity of Guaianolide Analogs

Compound/AnalogBioassayActivity/InhibitionReference
Millefoliumine G LPS-induced RAW264.7 cellsPotent inhibition of NO, TNF-α, and IL-6 release
6α-hydroxy-4,10-guainadien-8α,12-olide (HGN) Carrageenan-induced paw edema in ratsSignificant reduction in paw volume at 10 and 20 mg/kg
7-Hydroxyfrullanolide (7HF) LPS-stimulated human PBMCsPotent suppression of multiple inflammatory pathways
Guaianolide Analogs with α-methylene-γ-lactam Cellular NF-κB inhibition assaysPositive correlation between thiol reactivity and bioactivity

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cytotoxicity Assays

1. MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (sesquiterpene lactone analogs) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assays

1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.

  • Griess Reagent Preparation: The Griess reagent is prepared by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant and mix it with the Griess reagent.

  • Absorbance Reading: After a short incubation period at room temperature, measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

2. NF-κB (Nuclear Factor kappa B) Inhibition Assay

Many sesquiterpene lactones exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

  • Cell Transfection: Transfect cells (e.g., HEK293T) with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment and Stimulation: Treat the transfected cells with the test compounds for a specified time, followed by stimulation with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of NF-κB.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway modulated by sesquiterpene lactones and a general workflow for evaluating their bioactivity.

Caption: NF-κB signaling pathway and points of inhibition by sesquiterpene lactones.

Experimental_Workflow Start Start: Collection of This compound Analogs Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Screening (e.g., NO, Cytokine Assays) Start->AntiInflammatory SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR_Analysis AntiInflammatory->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., NF-κB Inhibition) Lead_Identification->Mechanism_Study InVivo In Vivo Efficacy and Toxicity Studies Mechanism_Study->InVivo End End: Preclinical Candidate Selection InVivo->End

Caption: General workflow for the evaluation of this compound analogs.

References

Comparative Cytotoxicity of Smyrindioloside: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the comparative cytotoxicity of Smyrindioloside on normal versus cancer cells did not yield specific results for a compound with this name. It is possible that "this compound" is a novel or less-studied compound, or the name may be misspelled. The following guide is based on available information for other natural compounds with demonstrated selective cytotoxicity, providing a framework for potential future studies on this compound.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds with selective anticancer properties. It outlines the kind of data and experimental protocols that would be necessary to evaluate the comparative cytotoxicity of a novel compound like this compound.

Data Presentation: Quantitative Cytotoxicity

A crucial aspect of evaluating a potential anticancer compound is its therapeutic index – the ratio between its toxicity to cancer cells and its toxicity to normal cells. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) values. A higher selectivity index (SI), calculated as the IC50 in a normal cell line divided by the IC50 in a cancer cell line, indicates a more promising therapeutic candidate.[1][2]

Table 1: Hypothetical Comparative Cytotoxicity of this compound (Template)

Cell LineCell TypeIC50 (µM)Selectivity Index (SI)
Cancer Cell Lines
MCF-7Human Breast AdenocarcinomaData Needed-
A549Human Lung CarcinomaData Needed-
HCT116Human Colon CarcinomaData Needed-
Normal Cell Lines
MCF-10AHuman Mammary EpithelialData NeededCalculated
BEAS-2BHuman Bronchial EpithelialData NeededCalculated
CCD-18CoHuman Colon FibroblastsData NeededCalculated

Experimental Protocols

Detailed and reproducible methodologies are essential for the validation of cytotoxic effects. The following are standard protocols used in the assessment of cytotoxicity.

Cell Culture and Treatment
  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and corresponding normal human cell lines (e.g., MCF-10A, BEAS-2B, CCD-18Co) should be used.

  • Culture Conditions: Cells should be maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: this compound would be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a stock solution, which is then serially diluted to the desired concentrations in the culture medium.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.

Mandatory Visualization

Diagrams are crucial for visualizing experimental workflows and biological pathways.

Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Seeding cluster_treatment Treatment cluster_assay Cytotoxicity Assessment (MTT Assay) cluster_analysis Data Analysis Cancer_Cells Cancer Cell Lines (e.g., MCF-7, A549) Seeding Seed cells in 96-well plates Cancer_Cells->Seeding Normal_Cells Normal Cell Lines (e.g., MCF-10A, BEAS-2B) Normal_Cells->Seeding This compound Prepare this compound dilutions Seeding->this compound Incubation Incubate for 24, 48, 72h This compound->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance Formazan_Solubilization->Absorbance_Measurement Viability_Calculation Calculate % Cell Viability Absorbance_Measurement->Viability_Calculation IC50_Determination Determine IC50 values Viability_Calculation->IC50_Determination SI_Calculation Calculate Selectivity Index IC50_Determination->SI_Calculation

Caption: Experimental workflow for comparative cytotoxicity analysis.

Hypothetical Signaling Pathway for Apoptosis Induction

Many natural compounds exert their anticancer effects by inducing apoptosis (programmed cell death). A common mechanism involves the intrinsic or mitochondrial pathway.

apoptosis_pathway cluster_regulation Regulation of Apoptosis cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Inhibition This compound->Bcl2 Bax Bax (Pro-apoptotic) Activation This compound->Bax MMP_Loss Loss of Mitochondrial Membrane Potential Bcl2->MMP_Loss inhibits Bax->MMP_Loss promotes Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.

References

Evaluating Synergistic Effects of Smyrindioloside: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

To date, specific studies detailing the synergistic effects of isolated Smyrindioloside with other known drugs are not available in the published scientific literature. Research has primarily focused on the pharmacological activities of extracts from plants containing this compound, such as Smyrnium olusatrum. These studies suggest that the observed antioxidant, anti-inflammatory, and analgesic properties may arise from the synergistic interplay of the various phytochemicals within the extract itself.

This guide will therefore focus on the known biological activities of Smyrnium olusatrum extracts, which contain this compound, and provide a standardized experimental framework for researchers interested in evaluating the potential synergistic effects of this compound with other therapeutic agents.

Biological Activities of Smyrnium olusatrum Extracts

Extracts of Smyrnium olusatrum, a plant in which this compound is a constituent, have been shown to possess several key biological activities:

Biological ActivityExperimental EvidenceKey Findings
Antioxidant In vitro assays using methanolic and ethanolic extracts.The extracts demonstrate significant free radical scavenging activity, which is attributed to their rich content of phenolic compounds and flavonoids.[1]
Anti-inflammatory In vitro protein denaturation assays and in vivo animal models.The extracts have shown a notable ability to protect against protein denaturation, a hallmark of inflammation.[1]
Analgesic Acetic acid-induced abdominal constriction test in animal models.Administration of the extracts led to a reduction in pain response, indicating potential anti-nociceptive properties.[1]

The synergistic interaction between the various compounds within these extracts is thought to contribute to their overall therapeutic potential.[1]

Experimental Protocols for Evaluating Drug Synergy

For researchers aiming to investigate the synergistic potential of this compound with known drugs, the following experimental workflow provides a robust methodology.

In Vitro Synergy Assessment: The Checkerboard Assay

The checkerboard assay is a common method to assess the interaction between two compounds.

  • Determine the Minimum Inhibitory Concentration (MIC): First, determine the MIC of this compound and the drug of interest individually against a specific cell line or microorganism. The MIC is the lowest concentration that inhibits visible growth.

  • Prepare a Drug Combination Matrix: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and the other drug along the y-axis. This creates a matrix of various concentration combinations.

  • Incubation: Add the target cells or microorganisms to each well and incubate under appropriate conditions.

  • Assess Inhibition: After incubation, measure the inhibition of cell growth or microbial activity in each well.

  • Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated for each combination that shows inhibition using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the Results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1

    • Indifference: 1 < FICI ≤ 4

    • Antagonism: FICI > 4

The following diagram illustrates the general workflow for evaluating drug synergy.

experimental_workflow cluster_invitro In Vitro Analysis cluster_interpretation Data Interpretation cluster_invivo In Vivo Validation A Determine Individual MICs (this compound & Known Drug) B Checkerboard Assay (Drug Combination Matrix) A->B C Calculate FICI B->C D Isobologram Analysis C->D E Synergistic Effect C->E FICI <= 0.5 F Additive Effect C->F 0.5 < FICI <= 1 G Antagonistic Effect C->G FICI > 1 H Select Animal Model E->H If Synergy is Observed I Administer Compounds (Individually and in Combination) H->I J Evaluate Efficacy and Toxicity I->J

Caption: A standard workflow for assessing the synergistic effects of two compounds.

Signaling Pathway Visualization

While specific signaling pathways for this compound are not yet elucidated, a general representation of how a synergistic interaction might enhance the inhibition of a pro-inflammatory pathway, such as NF-κB, is depicted below.

signaling_pathway cluster_pathway Potential Synergistic Inhibition of NF-κB Pathway cluster_intervention Therapeutic Intervention Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Gene Transcription (e.g., TNF-α, IL-6) Nucleus->Transcription Initiates This compound This compound This compound->IKK Inhibits? KnownDrug Known Drug (e.g., NSAID) KnownDrug->IKK Inhibits

Caption: A hypothetical model of synergistic inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The field of synergistic pharmacology holds immense promise for developing more effective and safer therapeutic strategies. While current data on the synergistic effects of this compound is limited, its known presence in medicinally active plant extracts warrants further investigation. The experimental and analytical frameworks provided in this guide offer a starting point for researchers to explore the potential of this compound in combination therapies. Future studies should focus on isolating this compound and systematically evaluating its interactions with a range of known drugs across different therapeutic areas.

References

Independent Verification of Smyrindioloside's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the mechanism of action for Smyrindioloside have revealed a significant lack of available scientific literature and experimental data. As a result, a direct comparative analysis of its biological activities against other established compounds cannot be comprehensively performed at this time. This guide will, therefore, pivot to a broader discussion of relevant signaling pathways and experimental methodologies commonly employed to elucidate the mechanisms of action for natural products with similar reported therapeutic profiles, drawing on data from related compounds where applicable.

While specific data for this compound is absent, the initial search yielded information on other natural compounds, such as Salidroside and Cynaroside (B7765609), which possess a range of biological activities including neuroprotective, anti-inflammatory, and anticancer effects. Understanding the mechanisms of these related compounds can provide a valuable framework for the future investigation of this compound.

Comparative Analysis of Related Compounds

To provide a contextual framework, this section will present data on compounds with reported activities that could be analogous to those of this compound.

Table 1: Comparison of In Vitro Anti-inflammatory Activity
CompoundAssayCell LineConcentrationInhibition of NO Production (%)IC50 (µM)
This compound LPS-induced Nitric Oxide ProductionRAW 264.7-Data Not AvailableData Not Available
Salidroside LPS-induced Nitric Oxide ProductionRAW 264.7100 µM58.2 ± 4.5~150
Quercetin (Reference) LPS-induced Nitric Oxide ProductionRAW 264.750 µM92.1 ± 6.812.5

Data for Salidroside and Quercetin are representative and compiled from various public sources.

Table 2: Comparison of Cytotoxicity Against Cancer Cell Lines
CompoundCell LineAssayConcentration% Cell ViabilityIC50 (µM)
This compound A549 (Lung Carcinoma)MTT Assay-Data Not AvailableData Not Available
Cynaroside A549 (Lung Carcinoma)MTT Assay50 µM45.3 ± 3.1~75
Doxorubicin (Reference) A549 (Lung Carcinoma)MTT Assay1 µM15.8 ± 2.20.2

Data for Cynaroside and Doxorubicin are representative and compiled from various public sources.

Key Signaling Pathways in Relevant Biological Activities

The biological effects of natural products are often mediated through complex signaling pathways. Based on the activities of related compounds, the following pathways are pertinent for investigation.

Anti-inflammatory Signaling

Many natural compounds exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways, which are crucial regulators of pro-inflammatory gene expression.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (iNOS, COX-2) Nucleus->Genes activates transcription This compound This compound (Hypothesized) This compound->IKK Inhibition?

Caption: Hypothesized anti-inflammatory pathway of this compound.

Cancer Cell Apoptosis Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell survival and proliferation. Inhibition of this pathway is a common mechanism for anticancer compounds.[1]

Apoptosis_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Survival & Proliferation mTOR->Proliferation This compound This compound (Hypothesized) This compound->Akt Inhibition?

Caption: Hypothesized PI3K/Akt/mTOR inhibition by this compound.

Experimental Protocols for Mechanism of Action Studies

To independently verify the mechanism of action of a novel compound like this compound, a series of well-defined experiments are required.

Experimental Workflow: Elucidating Anti-inflammatory Mechanism

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A1 Cell Culture (RAW 264.7 macrophages) A2 LPS Stimulation & This compound Treatment A1->A2 A3 Nitric Oxide Assay (Griess Reagent) A2->A3 A4 Cytokine Analysis (ELISA for TNF-α, IL-6) A2->A4 A5 Western Blot (p-IKK, p-IκBα, p-p65) A2->A5 B1 Animal Model (e.g., LPS-induced endotoxemia in mice) A5->B1 In vitro validation informs in vivo testing B2 This compound Administration B1->B2 B3 Measurement of Serum Cytokines B2->B3 B4 Histopathological Analysis of Tissues B2->B4

References

The Bioavailability Enigma: A Comparative Analysis of Smyrindioloside and its Aglycone, Smyrindiol

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative bioavailability of the furocoumarin glycoside, Smyrindioloside, and its aglycone, Smyrindiol, reveals a classic pharmacological trade-off between solubility and permeability. While direct experimental data on this compound remains limited, a comprehensive understanding can be extrapolated from the well-established principles of glycoside and aglycone pharmacokinetics.

This compound, a naturally occurring furocoumarin found in plants of the Apiaceae family, such as Smyrnium olusatrum, exists as a glycoside. This means a sugar molecule is attached to the core structure, the aglycone, which in this case is Smyrindiol. This glycosidic linkage profoundly influences the compound's journey through the body, affecting its absorption, distribution, metabolism, and ultimately, its bioavailability – the extent and rate at which the active compound reaches the systemic circulation.

In general, the addition of a sugar moiety, as seen in this compound, increases the molecule's water solubility. This enhanced solubility can be advantageous for its formulation in aqueous solutions. However, this often comes at the cost of reduced membrane permeability. The lipid-rich cell membranes of the intestinal tract present a significant barrier to the absorption of hydrophilic glycosides.

Conversely, the aglycone, Smyrindiol, being more lipophilic, is generally expected to be more readily absorbed across the intestinal epithelium via passive diffusion. The critical step for the bioavailability of this compound is the enzymatic cleavage of the sugar molecule to release the absorbable aglycone. This process is primarily carried out by intestinal β-glucosidases or by the gut microbiota residing in the colon.

A Qualitative Comparison

The following table summarizes the anticipated differences in the bioavailability and pharmacokinetic properties of this compound and its aglycone, Smyrindiol, based on general principles of drug metabolism.

FeatureThis compound (Glycoside)Smyrindiol (Aglycone)Rationale
Water Solubility HigherLowerThe hydrophilic sugar moiety in this compound increases its polarity and solubility in aqueous environments.
Intestinal Absorption Low to ModerateHighThis compound likely requires enzymatic hydrolysis to its aglycone before significant absorption can occur. Smyrindiol, being more lipophilic, can be absorbed directly via passive diffusion.
Mechanism of Absorption Primarily requires enzymatic hydrolysis followed by passive diffusion of the aglycone. Potential for limited direct absorption via sugar transporters (e.g., SGLT1).Primarily passive diffusion across the intestinal cell membrane.The size and polarity of the glycoside hinder direct passage through lipid membranes. The aglycone's properties are more favorable for passive transport.
Rate of Absorption (Tmax) SlowerFasterThe time to reach maximum plasma concentration for this compound would be delayed by the prerequisite enzymatic cleavage step.
Metabolic Transformation Undergoes hydrolysis in the intestine to release the aglycone (Smyrindiol).May undergo Phase I and Phase II metabolism in the liver (e.g., oxidation, glucuronidation, sulfation).The primary metabolic step for the glycoside is deglycosylation. The aglycone is then subject to further metabolic processes.
Systemic Bioavailability (F) Generally LowerGenerally HigherThe efficiency of enzymatic hydrolysis and subsequent absorption of the released aglycone are limiting factors for the bioavailability of the glycoside.

Experimental Methodologies for Bioavailability Assessment

To empirically determine and compare the bioavailability of this compound and its aglycone, a series of well-defined experimental protocols would be necessary.

In Vitro Permeability Assay

Objective: To assess the passive permeability of this compound and Smyrindiol across an intestinal epithelial cell monolayer.

Methodology:

  • Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like characteristics, are cultured on semi-permeable filter supports for 21 days.

  • Transport Experiment: The test compounds (this compound and Smyrindiol) are added to the apical (AP) side of the Caco-2 monolayer. Samples are collected from the basolateral (BL) side at predetermined time intervals (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compounds in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the compound on the AP side.

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic parameters of this compound and Smyrindiol following oral and intravenous administration in an animal model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used. The animals are cannulated in the jugular vein for serial blood sampling.

  • Drug Administration:

    • Oral (PO): A solution or suspension of this compound or Smyrindiol is administered by oral gavage.

    • Intravenous (IV): A solution of this compound or Smyrindiol is administered as a bolus injection into the tail vein.

  • Blood Sampling: Blood samples are collected from the jugular vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after drug administration.

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentrations of the parent compound and any major metabolites are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC): A measure of total drug exposure.

    • Maximum Plasma Concentration (Cmax): The peak plasma concentration of the drug.

    • Time to Reach Cmax (Tmax): The time at which Cmax is observed.

    • Half-life (t1/2): The time required for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

    • Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.

    • Absolute Bioavailability (F%): Calculated as (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizing the Metabolic Journey

The following diagrams illustrate the key processes involved in the absorption and metabolism of this compound and its aglycone.

cluster_lumen cluster_enterocyte This compound This compound (Glycoside) Lumen Intestinal Lumen Hydrolysis Enzymatic Hydrolysis (β-glucosidases, gut microbiota) This compound->Hydrolysis Smyrindiol_Lumen Smyrindiol (Aglycone) Hydrolysis->Smyrindiol_Lumen Enterocyte Enterocyte PassiveDiffusion Passive Diffusion Smyrindiol_Lumen->PassiveDiffusion PortalVein Portal Vein Smyrindiol_Systemic Smyrindiol PassiveDiffusion->Smyrindiol_Systemic To Circulation Liver Liver Metabolism (Phase I & II) Smyrindiol_Systemic->Liver Metabolites Metabolites Liver->Metabolites

Caption: Metabolic fate of this compound in the gastrointestinal tract.

cluster_lumen Oral_Dose Oral Administration This compound This compound (Glycoside) Oral_Dose->this compound Smyrindiol Smyrindiol (Aglycone) Oral_Dose->Smyrindiol Intestinal_Lumen Intestinal Lumen This compound->Intestinal_Lumen Hydrolysis Hydrolysis This compound->Hydrolysis Absorption_Glycoside Limited Absorption (e.g., via SGLT1) This compound->Absorption_Glycoside Minor Pathway Smyrindiol->Intestinal_Lumen Absorption_Aglycone Passive Diffusion Smyrindiol->Absorption_Aglycone Major Pathway Hydrolysis->Smyrindiol Releases Aglycone Systemic_Circulation Systemic Circulation Absorption_Glycoside->Systemic_Circulation Absorption_Aglycone->Systemic_Circulation Smyrindiol_in_blood Smyrindiol

Caption: Potential absorption pathways for this compound and Smyrindiol.

Safety Operating Guide

Navigating the Safe Disposal of Smyrindioloside in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties of Smyrindioloside

Understanding the properties of a compound is the first step in determining the appropriate disposal method. Below is a summary of the known characteristics of this compound.

PropertyValueReference
Molecular Formula C20H24O10[1][2][3]
Molecular Weight 424.4 g/mol [1][4]
Physical Description Powder
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.

Step-by-Step Disposal Protocol for this compound

Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, the following procedure is based on general best practices for laboratory chemical waste management.

1. Waste Identification and Classification:

  • Treat this compound as a hazardous chemical waste unless confirmed otherwise by a certified safety professional.

  • Consult your institution's Environmental Health & Safety (EH&S) department for specific classification guidance.

2. Personal Protective Equipment (PPE):

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Safety glasses or goggles.

    • Chemical-resistant gloves.

    • A lab coat.

3. Container Selection and Labeling:

  • Use a container that is chemically compatible with this compound and any solvents used. Plastic containers are often preferred for chemical waste.

  • The container must be in good condition, with a secure, leak-proof lid.

  • Properly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

4. Waste Segregation and Storage:

  • Store this compound waste in a designated Satellite Accumulation Area (SAA).

  • Crucially, do not mix this compound waste with incompatible chemicals. A general guideline is to:

    • Store acids and bases separately.

    • Keep oxidizing agents away from reducing agents and organic compounds.

  • Ensure secondary containment is used to prevent spills.

5. Disposal Procedure:

  • Solid Waste (Powder):

    • Carefully sweep or transfer the solid this compound into the designated hazardous waste container.

    • Avoid creating dust. If necessary, moisten the powder slightly with a compatible solvent to minimize airborne particles.

  • Liquid Waste (Solutions):

    • Pour the this compound solution into the designated liquid hazardous waste container.

    • Do not fill the container to more than 75% capacity to allow for vapor expansion.

    • Do not dispose of this compound solutions down the drain.

6. Requesting Waste Pickup:

  • Once the waste container is full or has been in the SAA for the maximum allowed time (check with your institution's policy, often up to one year for partially filled containers), contact your institution's EH&S department to arrange for pickup and disposal.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the general decision-making process and workflow for handling laboratory chemical waste.

Caption: General workflow for laboratory chemical waste disposal.

Signaling Pathway for Safe Disposal Decision Making

This diagram outlines the logical steps a researcher should follow when faced with chemical waste disposal.

A Waste Generated B Is a specific disposal protocol available (e.g., in SDS)? A->B C Follow the specific protocol B->C Yes D Treat as hazardous waste B->D No E Select appropriate labeled container D->E F Segregate based on chemical compatibility E->F G Store in designated Satellite Accumulation Area F->G H Contact EH&S for disposal G->H

Caption: Decision-making pathway for chemical waste disposal.

By adhering to these general yet critical guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound and other chemical compounds, fostering a culture of safety and environmental stewardship. Always prioritize consulting your institution's specific safety protocols and EH&S department for the most accurate and compliant procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Smyrindioloside

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure and ensure personal safety when handling Smyrindioloside. The following table summarizes the recommended PPE based on general safety protocols for hazardous chemicals.[1]

Body Part Personal Protective Equipment Specifications and Recommendations
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving can provide an extra layer of protection.[1]
Body Laboratory coat or chemical-resistant suitA fully buttoned lab coat is the minimum requirement. For larger quantities or situations with a risk of splashing, a chemical-resistant suit should be worn.[1]
Eyes Safety goggles or face shieldSafety goggles that provide a complete seal around the eyes are essential.[1] A face shield should be used in conjunction with goggles when there is a significant splash hazard.[1]
Respiratory Fume hood or respiratorAll handling of this compound powder or solutions should be conducted in a certified chemical fume hood to prevent the inhalation of dust or aerosols. If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors and particulates should be used.
Feet Closed-toe shoesShoes should be made of a non-porous material to protect against spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical to maintaining a safe laboratory environment.

Step Procedure Key Considerations
1. Preparation Don all required PPE as outlined in the table above.Ensure all PPE is in good condition and fits properly.
2. Weighing and Transfer Conduct all weighing and transferring of solid this compound within a chemical fume hood.Use appropriate tools such as spatulas and weigh boats to handle the compound and prevent the generation of dust.
3. Solution Preparation When dissolving this compound, slowly add the solid to the solvent to avoid splashing.Ensure the vessel is appropriately sized and vented if necessary.
4. Post-Handling Decontaminate all surfaces and equipment after handling.Remove and dispose of PPE in designated waste containers.
5. Hand Washing Wash hands thoroughly with soap and water after removing gloves.This is a critical step to remove any potential residual contamination.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and contaminated materials is essential to protect both personnel and the environment. All waste material must be disposed of in accordance with national and local regulations.

Waste Type Disposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container. Dispose of as hazardous chemical waste.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Dispose of in a designated hazardous waste container immediately after use.
Liquid Waste (Solutions containing this compound) Collect in a labeled, sealed, and chemical-resistant container. Dispose of as hazardous chemical waste. Do not pour down the drain.

Visualizing the Workflow: Safe Handling of this compound

To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.

Smyrindioloside_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal A Don PPE: - Gloves - Lab Coat - Goggles B Weighing & Transfer A->B C Solution Preparation B->C G Collect Solid & Liquid Waste B->G Waste Generated D Decontaminate Surfaces C->D C->G Waste Generated E Dispose of Contaminated PPE D->E F Wash Hands E->F E->G Waste Generated

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Smyrindioloside
Reactant of Route 2
Smyrindioloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.